Product packaging for Acalabrutinib-D4(Cat. No.:)

Acalabrutinib-D4

Cat. No.: B11932273
M. Wt: 469.5 g/mol
InChI Key: WDENQIQQYWYTPO-FJSIYNKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acalabrutinib-d4 is a deuterated form of Acalabrutinib (ACP-196), a second-generation, irreversible, and selective Bruton's Tyrosine Kinase (BTK) inhibitor . This stable isotope-labeled analog, with deuterium atoms incorporated at the pyridinyl ring, is designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS, ensuring accurate and reliable pharmacokinetic and metabolism studies of the parent drug . The parent compound, Acalabrutinib, is an anti-cancer medication that blocks the BTK enzyme, a protein critical for the growth and survival of B-cells . By selectively inhibiting BTK, it slows the buildup of cancerous B-cells and is used clinically for various B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . This compound serves as a critical tool for researchers investigating the precise mechanisms and metabolic fate of this therapeutic agent in complex biological matrices . This product is supplied with high chemical purity and is strictly for research and development applications. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23N7O2 B11932273 Acalabrutinib-D4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23N7O2

Molecular Weight

469.5 g/mol

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i3D,4D,8D,13D

InChI Key

WDENQIQQYWYTPO-FJSIYNKGSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)[C@@H]5CCCN5C(=O)C#CC)N)[2H])[2H]

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

Foundational & Exploratory

Acalabrutinib-D4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acalabrutinib is an orally available, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that is highly selective and potent.[1][2] It is utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[2][3] Acalabrutinib-D4 is the deuterium-labeled analogue of Acalabrutinib.[1] The incorporation of deuterium atoms creates a stable, heavy isotope-labeled version of the parent compound. This makes this compound an invaluable tool in pharmaceutical research and development, particularly as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics of Acalabrutinib.[1][4] Deuterated standards are preferred in bioanalysis because they exhibit nearly identical chemical properties and extraction behavior to the analyte while being distinguishable by mass, ensuring accurate quantification.[4]

Chemical Structure and Properties

This compound is structurally identical to Acalabrutinib, with the exception of four hydrogen atoms on the pyridinyl ring being replaced by deuterium.

  • IUPAC Name: 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide[5]

  • Synonyms: ACP-196-d4, Calquence-d4[1][6]

  • CAS Number: 2699608-18-7[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₆H₁₉D₄N₇O₂[6]
Molecular Weight 469.5 g/mol [5][6]
Appearance Pale Yellow Solid[7]
Solubility Soluble in Methanol[7]
Storage Condition 2-8°C or -20°C[6][7]
Isotopic Enrichment >95%[6]

Mechanism of Action

Acalabrutinib is a targeted therapy that functions as a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[8][9]

  • BTK's Role: BTK is a key component of the BCR signaling cascade, which is essential for the proliferation, survival, trafficking, and adhesion of both normal and malignant B-cells.[10][11]

  • Covalent Inhibition: Acalabrutinib forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[8][12] This binding is irreversible, leading to the permanent inactivation of the enzyme.

  • Pathway Disruption: By inhibiting BTK, Acalabrutinib effectively blocks the downstream signaling pathways that are aberrantly activated in B-cell cancers, including the NF-κB, PI3K, and MAPK pathways.[11]

  • Therapeutic Effect: The disruption of these critical survival signals induces apoptosis (programmed cell death) and inhibits the proliferation of cancerous B-cells, thereby slowing the progression of the malignancy.[8][11]

Due to its high selectivity for BTK over other kinases (such as ITK, EGFR, and SRC), Acalabrutinib is associated with fewer off-target effects compared to the first-generation BTK inhibitor, ibrutinib.[2][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Translocates to Nucleus Acalabrutinib Acalabrutinib Acalabrutinib->BTK Irreversibly Inhibits (Covalent bond at Cys481)

Caption: BTK signaling pathway and the point of irreversible inhibition by Acalabrutinib.

Experimental Protocols

Synthesis Overview

The synthesis of Acalabrutinib is a multi-step process. While specific, proprietary details may vary, publicly available information outlines a general strategy. An improved and industrially viable process focuses on preparing key intermediates in high yield, often avoiding time-consuming chromatographic purification.[13][14] A crucial intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[13] This intermediate is then reacted to introduce the but-2-ynoyl group to the pyrrolidine ring, completing the Acalabrutinib molecule. The deuterated pyridinyl moiety required for this compound is incorporated during the synthesis of the core benzamide structure.

Bioanalytical Quantification via LC-MS/MS

This protocol describes a method for the simultaneous quantification of Acalabrutinib and its metabolites in human plasma, using this compound as an internal standard (IS).[4]

  • Materials and Reagents:

    • Working standards of Acalabrutinib, this compound, and any relevant metabolites.

    • HPLC-grade water, acetonitrile, and methanol.

    • Analytical grade formic acid, dimethyl sulfoxide (DMSO), and tert-butyl methyl ether (TBME).

    • Human blank plasma.

  • Instrumentation:

    • Liquid Chromatography system (e.g., Shimadzu LC-20AD).

    • Tandem Mass Spectrometer (e.g., AB SCIEX API-4500) with a Turbo Ion Spray interface.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the internal standard solution (this compound).

    • Add 2.5 mL of TBME as the extraction solvent.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Inject a small volume (e.g., 15 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 analytical column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., ammonium formate buffer).

    • Flow Rate: As optimized for the column (e.g., 1.0 mL/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

      • Acalabrutinib: m/z 466.1 → 372.1

      • This compound (IS): m/z 470.1 → 376.1[4]

  • Data Analysis:

    • Quantify Acalabrutinib by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a standard calibration curve.

Purity Analysis via RP-HPLC

This protocol outlines a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of Acalabrutinib in bulk drug substance.[15]

  • Materials and Reagents:

    • Acalabrutinib reference standard.

    • HPLC-grade water and methanol.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Zodiasil C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Water:Methanol (60:40 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 6 minutes.

  • Procedure:

    • Prepare a standard stock solution of Acalabrutinib (e.g., 1000 µg/mL) in the diluent (mobile phase).

    • Prepare working solutions of appropriate concentrations from the stock solution.

    • Inject the solutions into the HPLC system.

    • The retention time for Acalabrutinib is expected to be approximately 2.76 minutes under these conditions.[15]

    • Assess purity by calculating the percentage area of the main Acalabrutinib peak relative to the total area of all peaks in the chromatogram.

    • The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (this compound) Plasma->Spike Extract Liquid-Liquid Extraction (TBME) Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Report Generate PK Report Quantify->Report

References

Acalabrutinib-D4: An In-Depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acalabrutinib-D4 in a research setting. This compound is the deuterium-labeled analogue of Acalabrutinib, a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the quantitative analysis of Acalabrutinib and its active metabolite, ACP-5862, in biological matrices.[3] This guide will delve into its primary use in pharmacokinetic studies, detailing experimental protocols and presenting key quantitative data.

Core Application: Internal Standard in Bioanalysis

In drug development and clinical research, accurate quantification of a drug and its metabolites in biological samples is paramount for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of Acalabrutinib and its major active metabolite, ACP-5862.[3][4]

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry. It co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[3]

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )
AcalabrutinibC₂₆H₂₃N₇O₂465.51
This compoundC₂₆H₁₉D₄N₇O₂469.5
ACP-5862 (M27)C₂₆H₂₅N₇O₃481.52

Experimental Protocols: Quantification of Acalabrutinib and ACP-5862

The following sections outline a typical experimental workflow for the simultaneous determination of Acalabrutinib and its active metabolite, ACP-5862, in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust and reproducible sample preparation is crucial for accurate bioanalysis. Liquid-liquid extraction is a common method used to isolate the analytes of interest from the complex plasma matrix.

  • Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether - MTBE) and vortex for 10 minutes.[3]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[3]

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue with the mobile phase and inject it into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Acalabrutinib, ACP-5862, and this compound are achieved using a validated LC-MS/MS method.

Table of Chromatographic Conditions

ParameterCondition
LC SystemShimadzu LC-20AD or equivalent[3]
ColumnZodiasil C18 (150 mm x 4.6 mm, 5µ) or equivalent[5]
Mobile PhaseGradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate0.8 mL/min[5]
Injection Volume10 µL[5]
Column TemperatureAmbient

Table of Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerAB SCIEX API-4500 or equivalent[3]
Ionization ModeElectrospray Ionization (ESI) Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Temperature500 °C

Table of MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acalabrutinib466.1372.1[3]
ACP-5862 (ACBM)482.1388.1[3]
This compound (IS)470.1376.1[3]

Visualizing Key Pathways and Workflows

To further elucidate the context of Acalabrutinib's action and the experimental procedures involving this compound, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Proliferation B-Cell Proliferation, Trafficking, and Adhesion NFkB_MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition PK_Study_Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with This compound (IS) Plasma_Sample->Spiking LLE Liquid-Liquid Extraction (LLE) Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification of Acalabrutinib & ACP-5862 LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of Acalabrutinib-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Acalabrutinib-D4, a deuterated isotopologue of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details a feasible synthetic pathway, purification methodologies, and characterization data, intended to support research and development in medicinal chemistry and drug metabolism studies.

Introduction to Acalabrutinib and Its Deuterated Analog

Acalabrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][3]

Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug development. They are primarily used as internal standards in pharmacokinetic and metabolic studies utilizing mass spectrometry, owing to their similar chemical properties but distinct mass.[4] The deuterium labeling in this compound is located on the pyridinyl ring.[5]

Acalabrutinib's Mechanism of Action: The BTK Signaling Pathway

Acalabrutinib targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a critical downstream mediator in this pathway. Acalabrutinib's irreversible inhibition of BTK effectively blocks these downstream signals, inducing apoptosis in malignant B-cells.[1][6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival Calcium->Proliferation PKC->Proliferation

Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the coupling of a deuterated aminopyridine moiety with the core structure of Acalabrutinib. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis This compound Synthesis A1 2-Aminopyridine A2 2-Amino-3,4,5,6-tetradeuteriopyridine A1->A2 Deuteration A5 4-(N-(3,4,5,6-tetradeuterio-pyridin-2-yl)carbamoyl)benzoic acid A2->A5 Amide Coupling A3 4-((tert-Butoxycarbonyl)amino)benzoic acid A4 4-Formylbenzoic acid A4->A5 A7 This compound A5->A7 Final Coupling A6 (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic acid A6->A7

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,4,5,6-tetradeuteriopyridine

The key starting material, 2-Amino-3,4,5,6-tetradeuteriopyridine, can be prepared from 2-aminopyridine through a hydrogen-deuterium exchange reaction.

  • Method: A common method for deuteration of aromatic rings is acid- or metal-catalyzed H-D exchange in a deuterated solvent. For instance, 2-aminopyridine can be heated in deuterated water (D₂O) with a suitable catalyst, such as a palladium or platinum catalyst, or under acidic conditions with D₂SO₄. The reaction progress can be monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved. Purification is typically performed by extraction and crystallization or chromatography.

Step 2: Synthesis of the Acalabrutinib Core ((S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic acid)

The non-deuterated core of Acalabrutinib can be synthesized according to established patent literature. This multi-step synthesis generally involves the construction of the imidazo[1,5-a]pyrazine ring system, followed by the introduction of the pyrrolidinyl and but-2-ynoyl moieties, and finally coupling to a benzoic acid derivative.

Step 3: Final Coupling to Yield this compound

The final step involves the amide bond formation between the deuterated aminopyridine and the Acalabrutinib core.

  • Method: The carboxylic acid of the Acalabrutinib core is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF). The 2-Amino-3,4,5,6-tetradeuteriopyridine is then added to the reaction mixture, and the reaction is stirred at room temperature until completion, as monitored by LC-MS.

Quantitative Data (Illustrative)

The following table summarizes illustrative quantitative data for the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

StepReactantsProductYield (%)Purity (%)
12-Aminopyridine2-Amino-3,4,5,6-tetradeuteriopyridine70-85>98 (Isotopic)
2Various PrecursorsAcalabrutinib Core40-50 (overall)>95
3Acalabrutinib Core, Deuterated AminopyridineThis compound60-75>99 (HPLC)

Purification of this compound

Purification of the final this compound product is critical to ensure high purity for its intended use as an analytical standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where Acalabrutinib shows strong absorbance (e.g., around 254 nm).

  • Fraction Collection: Fractions corresponding to the main product peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data (Illustrative)
ParameterValue
Purification Method Preparative RP-HPLC
Column Type C18, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 min
Flow Rate 20 mL/min
Purity after Purification >99.5% (by analytical HPLC)

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Absence of signals corresponding to the protons on the pyridinyl ring. The remaining proton signals should match those of non-deuterated Acalabrutinib.
Mass Spectrometry (MS) A molecular ion peak at m/z corresponding to the molecular weight of this compound (C₂₆H₁₉D₄N₇O₂), which is approximately 469.5 g/mol .[5]
High-Performance Liquid Chromatography (HPLC) A single major peak with a retention time similar to that of non-deuterated Acalabrutinib, indicating high purity.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The proposed synthetic route, leveraging a deuterated aminopyridine intermediate, provides a clear pathway to obtaining this valuable research tool. The detailed purification and characterization methods are essential for ensuring the high quality required for its application in sensitive bioanalytical assays. This guide serves as a foundational resource for researchers engaged in the synthesis of deuterated pharmaceutical standards and the broader field of drug metabolism and pharmacokinetics.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acalabrutinib-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Acalabrutinib-D4, a deuterated isotopologue of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound. The inclusion of deuterium in the Acalabrutinib molecule makes this compound a useful internal standard in bioanalytical studies. While specific experimental data for the deuterated form is limited, the physicochemical properties of Acalabrutinib serve as a strong proxy, given that deuterium substitution has a minimal impact on these characteristics.

Physicochemical Properties

The fundamental physical and chemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key physicochemical parameters of Acalabrutinib, which are expected to be highly representative of this compound.

Table 1: General Physicochemical Properties of Acalabrutinib

PropertyValueSource
Molecular Formula C₂₆H₁₉D₄N₇O₂[1]
Molecular Weight 469.53 g/mol [2]
Appearance Crystalline solid[3]
pKa (Strongest Acidic) 12.34[4]
pKa (Strongest Basic) 5.0[4]
LogP 2.69[4]

Table 2: Solubility of Acalabrutinib

SolventSolubilitySource
Water (pH < 3) Freely soluble[4]
Water (pH > 6) Practically insoluble[4]
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) 0.12 mg/mL[5]
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) 0.67 mg/mL[5]
DMSO ~25 mg/mL[3]
Dimethylformamide (DMF) ~25 mg/mL[3]
Ethanol ~15 mg/mL[3]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate and reproducible characterization of a drug substance. The following sections outline methodologies for determining key physicochemical properties of this compound.

Solubility Determination

2.1.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its dissolution and absorption characteristics.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound at the specific pH and temperature.

2.1.2. Kinetic Solubility Assay (High-Throughput Screening)

This assay is useful for rapid screening of compound solubility in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format, creating a range of concentrations.

  • Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by visual inspection.

  • Quantification (Optional): Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS/MS.

Stability Assessment

2.2.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Protocol:

  • Stress Conditions: Subject this compound (in solid state and in solution) to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light (ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Peak Purity and Identification: Assess the purity of the this compound peak and identify the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A forced degradation study on Acalabrutinib showed it was unstable under acidic, basic, and oxidative stress conditions but stable under neutral, thermal, and photolytic conditions[6].

2.2.2. Long-Term Stability Studies

Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions for the drug substance.

Protocol:

  • Storage Conditions: Store this compound samples in controlled environment chambers under long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH and 30°C/65% RH).

  • Testing Intervals: Test the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Testing: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant physicochemical properties. Stability data for Acalabrutinib capsules have shown the product to be stable for at least 18 months under long-term storage conditions[5].

Signaling Pathway and Mechanism of Action

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell antigen receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, and survival. In various B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.

Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockage of BTK activity disrupts the downstream signaling cascade, ultimately inhibiting B-cell activation and proliferation and inducing apoptosis in malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Hydrolysis PKC PKC DAG_IP3->PKC Calcium Ca²⁺ Mobilization DAG_IP3->Calcium Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PKC->Downstream Calcium->Downstream Transcription Gene Transcription Downstream->Transcription Outcome B-Cell Proliferation, Survival, & Adhesion Transcription->Outcome Acalabrutinib Acalabrutinib Acalabrutinib->BTK Irreversible Inhibition (Cys481)

Acalabrutinib's inhibition of the BTK signaling pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_stability Stability Studies cluster_analysis Data Analysis & Reporting Start Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Solubility Solubility Assessment (Thermodynamic & Kinetic) Purification->Solubility pKa pKa Determination (Potentiometric or UV-metric) Purification->pKa LogP LogP/LogD Measurement (Shake-flask or HPLC) Purification->LogP Forced_Deg Forced Degradation (Acid, Base, Oxidation, etc.) Purification->Forced_Deg Long_Term Long-Term Stability (ICH Conditions) Purification->Long_Term Data_Analysis Data Compilation & Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Forced_Deg->Data_Analysis Long_Term->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Workflow for the physicochemical characterization of this compound.

References

Acalabrutinib-D4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Acalabrutinib-D4. The information presented is critical for ensuring the integrity of the compound in research and development settings. The stability data is primarily based on studies conducted on Acalabrutinib, as the deuterated form, this compound, is expected to exhibit nearly identical chemical stability. Deuterium labeling is primarily utilized to create a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, and it does not significantly alter the molecule's susceptibility to chemical degradation.

Recommended Storage Conditions

Proper storage is paramount to maintain the purity and stability of this compound. The following conditions are recommended based on supplier safety data sheets and product information.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.
4°CUp to 2 yearsProvides an alternative for shorter-term storage.
In Solvent -80°CUp to 6 monthsRecommended for long-term storage of stock solutions to minimize degradation.
-20°CUp to 1 monthSuitable for short-term storage of working solutions.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Studies on Acalabrutinib have shown its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. The compound is relatively stable under neutral, thermal, and photolytic stress.

A summary of the findings from forced degradation studies on Acalabrutinib is presented below.

Stress ConditionObservations
Acidic Hydrolysis Significant degradation observed.
Alkaline Hydrolysis Significant degradation observed, with the formation of specific degradation products.
Oxidative Degradation occurs in the presence of oxidizing agents.
Neutral Hydrolysis Stable.
Thermal Stable under dry heat conditions.
Photolytic Stable when exposed to UV light.

Incompatible Materials: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Degradation Pathways

Under stress conditions, Acalabrutinib can degrade into several products. Understanding these pathways is crucial for the development of robust analytical methods and for impurity profiling.

  • Hydrolytic Degradation: In acidic and basic media, hydrolysis can occur at the amide bond and other susceptible functionalities.

  • Oxidative Degradation: The molecule is susceptible to oxidation, potentially at the electron-rich nitrogen centers or other positions.

The following diagram illustrates a simplified overview of the degradation process.

G Simplified Acalabrutinib Degradation Pathway Acalabrutinib This compound Acid Acidic Conditions Acalabrutinib->Acid Base Alkaline Conditions Acalabrutinib->Base Oxidation Oxidative Stress Acalabrutinib->Oxidation DPs Degradation Products Acid->DPs Base->DPs Oxidation->DPs

Caption: this compound degradation under stress.

Experimental Protocols

Detailed experimental protocols are vital for reproducing stability studies and for the validation of analytical methods. The following sections outline typical methodologies used in the forced degradation studies of Acalabrutinib.

Stability-Indicating HPLC Method

A robust stability-indicating method is capable of separating the parent drug from its degradation products.

ParameterTypical Conditions
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 0.8 - 1.2 mL/min
Detection UV at a specific wavelength (e.g., 230 nm or 255 nm)
Injection Volume 10 - 20 µL
Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C, 48h) Prep->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Prep->Photolytic Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC/LC-MS Dilute->Analyze

Caption: Workflow for forced degradation studies.

Conclusion

This compound, like its non-deuterated counterpart, is a stable molecule under recommended storage conditions. However, it is susceptible to degradation under acidic, basic, and oxidative stress. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is essential to ensure the integrity of the compound for use in sensitive analytical assays. The information provided in this guide serves as a comprehensive resource for the stable use and handling of this compound.

Methodological & Application

Application Note: High-Throughput Quantification of Acalabrutinib in Human Plasma using Acalabrutinib-D4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acalabrutinib in human plasma. Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, is a key therapeutic agent in the treatment of various B-cell malignancies.[1][2] This method employs a stable isotope-labeled internal standard, Acalabrutinib-D4, to ensure high accuracy and precision, compensating for variability in sample preparation and matrix effects.[3][4][5] The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Acalabrutinib is a second-generation BTK inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but has a different mass, is the gold standard for quantitative LC-MS/MS analysis.[3][4][5] It co-elutes with the analyte, effectively correcting for variations in extraction recovery, matrix effects, and instrument response.[4]

Acalabrutinib Signaling Pathway

Acalabrutinib is a targeted therapy that works by inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][6] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[2][6] In certain B-cell cancers, the BCR pathway is hyperactive, leading to uncontrolled cell growth.[1] Acalabrutinib forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][7] This blockage disrupts the downstream signaling cascade, ultimately inhibiting the proliferation and survival of malignant B-cells and inducing apoptosis (programmed cell death).[1][7]

G Acalabrutinib Mechanism of Action cluster_outcome Cellular Outcomes BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, ERK, AKT) BTK->Downstream Phosphorylation Apoptosis Apoptosis BTK->Apoptosis Proliferation B-Cell Proliferation, Survival & Trafficking Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib inhibits BTK, disrupting B-cell proliferation.

Experimental Protocols

Materials and Reagents
  • Acalabrutinib reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human plasma (blank)

  • Methyl tertiary butyl ether (MTBE) for liquid-liquid extraction

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of acalabrutinib and this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the acalabrutinib stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, calibration standard, or QC sample, add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

Caption: Workflow for Acalabrutinib analysis by LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent[8][9]
Mobile Phase A: 10 mM Ammonium Formate in 0.1% Formic AcidB: AcetonitrileIsocratic: 35% A : 65% B[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL
Column Temperature 35°C[9]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Applied Biosystems Sciex API 2000)[9]
Ionization Mode Electrospray Ionization (ESI) in Positive Mode[8]
MRM Transitions Acalabrutinib: m/z 466.1 → 372.1[8]this compound: m/z 470.1 → 376.1[8]
Collision Energy Optimized for specific instrument
Dwell Time 200 ms

Method Validation Data

The method was validated according to the US FDA guidelines for bioanalytical method validation.[8]

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range 5.0 - 1600 ng/mL[8]
Correlation Coefficient (r²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[8]

Table 3: Intra-day and Inter-day Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC < 15%85-115%< 15%85-115%
Mid QC < 15%85-115%< 15%85-115%
High QC < 15%85-115%< 15%85-115%
(Data presented as typical acceptance criteria based on published methods)[10]

Table 4: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Acalabrutinib > 85%Minimal
This compound > 85%Minimal
(Data presented as typical performance)

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of acalabrutinib in human plasma. The protocol is well-suited for pharmacokinetic studies and research applications in drug development. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

Application Note: Quantification of Acalabrutinib in Human Plasma using Acalabrutinib-D4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2][3] Monitoring the plasma concentrations of acalabrutinib is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of acalabrutinib in human plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Acalabrutinib-D4, is employed.

Acalabrutinib is primarily metabolized by CYP3A enzymes, with its major active metabolite being ACP-5862.[4][5] This method allows for the simultaneous quantification of both acalabrutinib and its active metabolite. The use of deuterated analogs of both analytes as internal standards provides reliable and reproducible results.[6][7] The sample preparation involves a straightforward protein precipitation or liquid-liquid extraction technique, followed by chromatographic separation and detection using tandem mass spectrometry. This method has been validated according to USFDA guidelines and is suitable for clinical pharmacokinetic studies.[6][8]

Signaling Pathway of Acalabrutinib

Acalabrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[6][7] By forming a covalent bond with a cysteine residue in the BTK active site, acalabrutinib and its active metabolite, ACP-5862, inhibit BTK's enzymatic activity.[6][7] This inhibition disrupts the downstream signaling pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion.[6][7]

cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream_Signaling Phosphorylates Cell_Effects B-Cell Proliferation, Trafficking, Adhesion Downstream_Signaling->Cell_Effects Promotes Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits

Acalabrutinib's mechanism of action.

Experimental Protocol

This protocol provides a general framework for the quantification of acalabrabutinib in plasma. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

Materials and Reagents
  • Acalabrutinib analytical standard

  • This compound (Internal Standard)

  • ACP-5862 (active metabolite) analytical standard

  • ACP-5862-D4 (Internal Standard for metabolite)

  • Human plasma (with K2EDTA as anticoagulant)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Methyl tertiary butyl ether (MTBE)[6]

  • Water (LC-MS grade)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction technique is a common method for extracting acalabrutinib and its internal standard from plasma.[6]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tertiary butyl ether (MTBE).[6]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instruments.

ParameterCondition
LC Column C18 or C8 column (e.g., Agilent Eclipse Plus C8, 50 mm × 4.6 mm, 1.8 µm)[9]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.6 mL/min[9]
Injection Volume 5-10 µL
Gradient Elution A time-programmed gradient can be optimized to ensure separation from endogenous plasma components.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Acalabrutinib: 466.1 → 372.3; this compound: 470.1 → 376.3 (example transitions)[9]

Experimental Workflow

The overall experimental workflow for the analysis of acalabrutinib in plasma samples is depicted below.

Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (e.g., with MTBE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS workflow for acalabrutinib.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for acalabrutinib as reported in various studies.

Table 1: Linearity and Sensitivity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Acalabrutinib5.000 - 1600> 0.995.000[8]
Acalabrutinib1 - 1000> 0.991[4][10]
Acalabrutinib0.2 - 199.14Not specified0.2[9]
Table 2: Precision and Accuracy
AnalyteQuality Control LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
AcalabrutinibLLOQ QC, LQC, MQC, HQC1.43 - 4.4690.92 - 101.121.59 - 6.3992.95 - 101.12[7]
AcalabrutinibNot Specified1.8 - 9.7< 15% (bias)1.8 - 9.7< 15% (bias)[10]
Table 3: Recovery
AnalyteQuality Control LevelRecovery (%)Reference
AcalabrutinibLQC, MQC-2, HQC82.50 - 92.75[7]
AcalabrutinibNot Specified90.4 - 113.6[10]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of acalabrutinib in human plasma. The protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies, contributing to the safe and effective use of this important anticancer agent. The validation data from multiple sources confirm that the method meets the stringent requirements for bioanalytical assays.

References

Application Note: Quantitative Analysis of Acalabrutinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acalabrutinib in human plasma. The use of a stable isotope-labeled internal standard, Acalabrutinib-d4, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Acalabrutinib.

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[3][4] BTK is a critical component of the B-cell receptor signaling pathway, essential for B-cell proliferation and survival. Accurate measurement of Acalabrutinib plasma concentrations is crucial for pharmacokinetic assessments and for personalizing therapy to optimize efficacy and minimize toxicity.[5]

This document provides a detailed protocol for the quantitative analysis of Acalabrutinib in human plasma using an LC-MS/MS method with this compound as the internal standard (IS). The method is based on established and validated procedures, demonstrating excellent linearity, precision, and accuracy.[1][6][7]

Signaling Pathway of Acalabrutinib

Acalabrutinib exerts its therapeutic effect by irreversibly binding to cysteine residue Cys481 in the active site of BTK, thereby blocking its kinase activity.[8] This inhibition disrupts the B-cell receptor signaling cascade, which is crucial for the proliferation and survival of malignant B-cells.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling_Cascade Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling_Cascade Cell_Survival Cell Proliferation & Survival Signaling_Cascade->Cell_Survival Acalabrutinib Acalabrutinib Acalabrutinib->Inhibition Inhibition->BTK

Caption: Acalabrutinib inhibits BTK, blocking downstream signaling for B-cell survival.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantitative analysis of Acalabrutinib in human plasma.

3.1. Materials and Reagents

  • Acalabrutinib reference standard (≥98% purity)

  • This compound (internal standard, IS)[1]

  • HPLC-grade acetonitrile, methanol, and water[1]

  • Formic acid (analytical grade)[1]

  • Ammonium formate (analytical grade)[1]

  • Methyl tertiary butyl ether (MTBE) (for LLE)[1][2]

  • Human plasma with K2EDTA as anticoagulant[1]

  • Dimethyl sulfoxide (DMSO)[1]

3.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acalabrutinib and this compound in DMSO.[1]

  • Working Solutions: Prepare serial dilutions of the Acalabrutinib stock solution in a mixture of acetonitrile and water (e.g., 60:40, v/v) to create calibration curve (CC) and quality control (QC) working solutions.[1][2]

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10,000 ng/mL) in the same diluent.[1]

3.3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a commonly used liquid-liquid extraction (LLE) method which has shown reproducible results and acceptable recovery.[1]

G cluster_0 Sample Preparation Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvent Add MTBE (Extraction Solvent) Add_IS->Add_Solvent Vortex Vortex Mix (e.g., 10 min) Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 4000 rpm, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant (Organic Layer) Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for plasma sample preparation using liquid-liquid extraction.

Protocol Steps:

  • Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound) to each tube and vortex briefly.[1]

  • Add 1 mL of methyl tertiary butyl ether (MTBE).[1]

  • Vortex the mixture for 10 minutes at approximately 2000 rpm.[2]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in 200 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

3.4. LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of Acalabrutinib.[1][7]

Table 1: Liquid Chromatography (LC) Conditions

Parameter Condition
LC System Shimadzu LC-20AD or equivalent[1]
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][7]
Mobile Phase Acetonitrile and 10 mM Ammonium Formate in 0.1% Formic Acid (65:35, v/v)[1][2][7]
Flow Rate 1.0 mL/min[1][7]
Injection Volume 15 µL[2]
Column Temperature Ambient or controlled (e.g., 40°C)

| Run Time | ~2.5 minutes[1] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Condition
MS System AB SCIEX API-4500 or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Acalabrutinib: m/z 466.1 → 372.1[2] this compound (IS): m/z 470.1 → 376.1 (example)
Ion Spray Voltage 5000 V[10]
Source Temp. 500°C

| Curtain Gas | Nitrogen[9] |

Note: The MRM transition for this compound may vary depending on the position of the deuterium labels. The provided transition is a common example.

Data and Performance Characteristics

The method has been validated according to USFDA guidelines.[1][6] Key performance characteristics are summarized below.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 5.0 - 1600 ng/mL in human plasma[1][2][7]
Correlation Coefficient (r²) > 0.99[1][2][7]
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL[1][2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible with LLE using MTBE[1]

| Matrix Effect | Minimal to no significant matrix effect observed[1][2] |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Acalabrutinib in human plasma. The use of a deuterated internal standard, this compound, is critical for correcting analytical variability, thereby ensuring the generation of high-quality data suitable for clinical and research applications.[1] This protocol offers a short run time and straightforward sample preparation, making it efficient for high-throughput analysis.[1]

References

Application Notes and Protocols for Acalabrutinib-D4 in Human Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[2][3] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][4]

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of acalabrutinib in humans. Accurate quantification of the drug in biological matrices like human plasma is critical for these studies. Acalabrutinib-D4, a deuterated analog of acalabrutinib, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its use minimizes variability from sample preparation and matrix effects, ensuring the accuracy and precision of the analytical method.

This document provides detailed protocols and application notes for the use of this compound in human pharmacokinetic studies, summarizing key quantitative data and outlining the underlying mechanism of action.

Mechanism of Action: BTK Inhibition

Acalabrutinib targets BTK, a key component of the B-cell receptor signaling pathway.[1] In B-cell malignancies, this pathway is often hyperactive, promoting uncontrolled cell growth.[1] By irreversibly binding to BTK, acalabrutinib blocks its enzymatic activity, thereby disrupting downstream signaling cascades involving PLCγ2, ERK, and AKT.[4][7] This disruption inhibits B-cell proliferation and triggers apoptosis (programmed cell death) in malignant cells.[1] Acalabrutinib's high selectivity for BTK over other kinases, such as ITK and EGFR, is designed to reduce off-target effects and improve its tolerability profile compared to first-generation BTK inhibitors.[2][4]

Acalabrutinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT Phosphorylation ERK ERK BTK->ERK Phosphorylation Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation Signaling Cascade AKT->Proliferation Signaling Cascade ERK->Proliferation Signaling Cascade Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition (Cys481)

Caption: Acalabrutinib inhibits the BTK signaling pathway.

Experimental Protocols

Quantitative Analysis of Acalabrutinib in Human Plasma via LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of acalabrutinib and its major active metabolite, ACP-5862 (also known as M27), in human plasma using their respective deuterated analogs as internal standards.[5][6]

1. Reagents and Materials

  • Acalabrutinib reference standard

  • This compound (Internal Standard)

  • Acalabrutinib active metabolite (ACP-5862) reference standard

  • ACP-5862-D4 (Internal Standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl Tertiary Butyl Ether (TBME) (Analytical Grade)[5][6]

  • Ammonium Formate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Deionized Water (HPLC grade)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of acalabrutinib, its active metabolite, and their corresponding D4 internal standards in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration range is 5.0 to 1600 ng/mL.[6]

  • Internal Standard Working Solution: Prepare a combined working solution of this compound and its metabolite's D4 analog in 50:50 acetonitrile/water at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma sample (blank, CC, QC, or study sample) into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

  • Add 1.0 mL of TBME as the extraction solvent.[5][6]

  • Vortex the tubes for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions The following table summarizes typical instrumental conditions for the analysis.

ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Column XBridge C18 column (e.g., 50 x 4.6 mm, 3.5 µm) or equivalent[8]
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid[6]
Gradient/Isocratic Isocratic (e.g., 65:35 v/v, B:A) or a suitable gradient
Flow Rate 0.8 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
MS System API 4000+ or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions (Q1/Q3) Acalabrutinib: m/z 466.2 → 399.1this compound: m/z 470.2 → 403.1ACP-5862: m/z 482.2 → 399.1
Source Temperature 550°C
Ion Spray Voltage 5500 V

Note: Mass transitions and instrument parameters should be optimized for the specific instrument used.

Bioanalytical_Workflow Sample 1. Plasma Sample Collection (100 µL) IS_Spike 2. Spike with Internal Standard (this compound) Sample->IS_Spike Extraction 3. Liquid-Liquid Extraction (using TBME) IS_Spike->Extraction Evaporation 4. Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution 5. Reconstitution (in Mobile Phase) Evaporation->Reconstitution Injection 6. LC-MS/MS Analysis Reconstitution->Injection Data_Processing 7. Data Processing (Peak Integration) Injection->Data_Processing PK_Analysis 8. Pharmacokinetic Analysis (Cmax, AUC, etc.) Data_Processing->PK_Analysis

Caption: Workflow for bioanalysis of acalabrutinib in human plasma.

Pharmacokinetic Data

Acalabrutinib is rapidly absorbed and metabolized after oral administration.[1] Its primary active metabolite, ACP-5862, has approximately 50% of the BTK inhibitory potency of the parent drug and circulates at higher concentrations.[3] The pharmacokinetics of both compounds have been characterized in healthy volunteers and patients with B-cell malignancies.[9]

Table 1: Population Pharmacokinetic Parameters of Acalabrutinib and its Active Metabolite (ACP-5862) in Humans

ParameterAcalabrutinibACP-5862 (Active Metabolite)Reference
Apparent Clearance (CL/F) 169 L/h (95% CI 159-175)21.9 L/h (95% CI 19.5-24.0)[9]
Central Volume of Distribution (Vc/F) 33.1 L (95% CI 24.4-41.0)38.5 L (95% CI 31.6-49.2)[9]
Peripheral Volume of Distribution (Vp/F) 226 L (95% CI 149-305)38.4 L (95% CI 32.3-47.9)[9]
Time to Peak Plasma Concentration (Tmax) ~0.75 hours-[10]
Terminal Half-life (t½) ~1.4 hours~6.6 hours[10][11]
Absolute Bioavailability 25%-[10]
Metabolism Primarily by CYP3A enzymes-[3]

Data derived from population pharmacokinetic models pooling data from multiple clinical trials.[9]

Metabolic_Pathway Acalabrutinib Acalabrutinib (Parent Drug) Metabolite ACP-5862 (Major Active Metabolite) Acalabrutinib->Metabolite Enzyme CYP3A Enzymes (in Liver) Enzyme->Acalabrutinib Metabolism

Caption: Metabolism of acalabrutinib to its active metabolite.

Conclusion

The use of this compound as an internal standard is essential for the robust and accurate quantification of acalabrutinib in human plasma. The detailed LC-MS/MS protocol provided herein offers a reliable method for researchers conducting pharmacokinetic studies. Understanding the pharmacokinetic profile of acalabrutinib and its active metabolite is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety in patients with B-cell malignancies. The data and methods presented serve as a valuable resource for professionals in drug development and clinical research.

References

Application Note: Development of a Bioanalytical Method for Acalabrutinib-D4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed, robust, and validated bioanalytical method for the quantification of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in human plasma using Acalabrutinib-D4 as the internal standard (IS). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The protocol outlined here is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Acalabrutinib.

Introduction

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, trafficking, and survival of B-cells.[1][4] By covalently binding to the cysteine residue Cys481 in the active site of BTK, Acalabrutinib effectively blocks its enzymatic activity, leading to apoptosis of malignant B-cells.[1][5] This mechanism of action makes it an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2]

Accurate quantification of Acalabrutinib in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Acalabrutinib in human plasma.

Signaling Pathway of Acalabrutinib

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, ERK, AKT) BTK->Downstream Phosphorylation Transcription Gene Transcription for B-Cell Proliferation, Trafficking, and Survival Downstream->Transcription Acalabrutinib Acalabrutinib Acalabrutinib->BTK Irreversible Inhibition (Covalent bond at Cys481)

Figure 1: Acalabrutinib's mechanism of action in the BTK signaling pathway.

Experimental Protocols

Materials and Reagents
  • Acalabrutinib and this compound reference standards (≥98% purity)

  • Human plasma (K2-EDTA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Methyl tertiary butyl ether (MTBE)

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu LC-20AD, Agilent 1200 series)

  • Tandem Mass Spectrometer (e.g., AB SCIEX API-4500, Waters Xevo TQ-S)

  • Analytical column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acalabrutinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Acalabrutinib stock solution with 50:50 acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Label polypropylene tubes for blank, zero, CC, and QC samples.

  • Pipette 100 µL of human plasma into the labeled tubes.

  • Spike 10 µL of the appropriate Acalabrutinib working standard solution into each tube (except for the blank).

  • Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 1 mL of MTBE to each tube.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix for 1 minute.

  • Transfer the solution to autosampler vials for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) spike_analyte Spike with Acalabrutinib Working Standard (10 µL) start->spike_analyte add_is Add Internal Standard (this compound, 25 µL) spike_analyte->add_is vortex1 Vortex (10 sec) add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 analyze LC-MS/MS Analysis vortex3->analyze

Figure 2: Workflow for sample preparation using liquid-liquid extraction.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium formate in 0.1% Formic AcidB: Acetonitrile
Gradient Isocratic: 65% B
Flow Rate 1.0 mL/min
Injection Volume 15 µL
Column Temperature 40°C
Run Time 4 minutes

Table 2: Mass Spectrometric Conditions

ParameterAcalabrutinibThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition Q1: 466.1 m/z → Q3: 372.1 m/zQ1: 470.1 m/z → Q3: 376.1 m/z
Declustering Potential (DP) 80 V80 V
Entrance Potential (EP) 10 V10 V
Collision Energy (CE) 35 V35 V
Collision Cell Exit Potential (CXP) 12 V12 V
Ion Source Gas 1 50 psi50 psi
Ion Source Gas 2 50 psi50 psi
Curtain Gas 35 psi35 psi
Temperature 550°C550°C

Method Validation

The developed method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention times of the analyte and IS in blank plasma from at least 6 different sources.Passed
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1.0 - 1000 ng/mL
LLOQ Signal-to-noise ratio ≥ 101.0 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Intra-day Accuracy (%Bias) Within ±15% (±20% for LLOQ)Within ±8%
Inter-day Accuracy (%Bias) Within ±15% (±20% for LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability - Bench-top (24h, RT)- Freeze-thaw (3 cycles)- Long-term (-80°C, 30 days)Stable

Results and Discussion

The developed LC-MS/MS method demonstrated excellent selectivity and sensitivity for the quantification of Acalabrutinib in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response. The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL with a correlation coefficient (r²) greater than 0.995. The precision and accuracy of the method were within the acceptable limits as per regulatory guidelines. The recovery of Acalabrutinib from human plasma was high and consistent. The method proved to be robust and reliable for the intended application.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Acalabrutinib in human plasma has been successfully developed and validated using this compound as an internal standard. This method is suitable for conducting pharmacokinetic studies and for therapeutic drug monitoring of Acalabrutinib in a clinical setting.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Acalabrutinib-D4 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] Accurate quantification of Acalabrutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Acalabrutinib-D4, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Acalabrutinib and its deuterated internal standard, this compound, in human plasma.

Principle

This method employs liquid chromatography to separate Acalabrutinib and this compound from endogenous plasma components. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to its deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

  • Acalabrutinib and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Methyl tertiary butyl ether (TBME) (HPLC grade)[4]

  • Control human plasma (with K2EDTA as anticoagulant)[4]

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acalabrutinib and this compound in dimethyl sulfoxide (DMSO).[4]

  • Working Solutions: Prepare serial dilutions of the Acalabrutinib stock solution in a mixture of acetonitrile and water (e.g., 60:40, v/v) to create calibration curve (CC) standards and quality control (QC) samples.[4]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 10,000 ng/mL) in the same diluent.[4]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.[4]

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.[4]

  • Add 20 µL of the this compound internal standard working solution to each plasma sample (except for double blanks).[4]

  • Vortex the mixture for 10 seconds.

  • Add 2.5 mL of TBME to the tube and vortex for 10 minutes at 2000 rpm.[4]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 1 mL of the mobile phase.[4]

  • Vortex briefly and transfer to an autosampler vial for injection.

4. Liquid Chromatography (LC) Method The chromatographic separation is performed using a C18 analytical column.[4][5][6]

ParameterRecommended Condition
LC System Shimadzu LC-20AD or equivalent
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4][5][6]
Mobile Phase Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)[4][5][6]
Flow Rate 1.0 mL/min[4][5][6]
Injection Volume 15 µL[4]
Column Temperature Ambient
Run Time Approximately 2.5 - 4.0 minutes[4][7]

5. Mass Spectrometry (MS) Method The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.[4]

ParameterRecommended Condition
Mass Spectrometer AB SCIEX API-4500 or equivalent[4]
Ionization Mode Positive Ion Electrospray (ESI)[4]
Ion Spray Voltage 5500 V[4]
Heater Temperature 550 °C[4]
Curtain Gas Optimized for the instrument (e.g., 30 psi)[4]
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)[4]

Data Presentation

Table 1: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Acalabrutinib466.1372.1200
This compound 470.1 376.1 200

Note: The precursor and product ion m/z values are based on published data.[4][6] These values, along with collision energy and declustering potential, should be optimized for the specific instrument used.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound (IS) plasma->add_is extract 3. Liquid-Liquid Extraction (TBME) add_is->extract evaporate 4. Evaporate to Dryness extract->evaporate reconstitute 5. Reconstitute in Mobile Phase evaporate->reconstitute inject 6. Inject into LC System reconstitute->inject separate 7. Chromatographic Separation (C18) inject->separate ionize 8. Electrospray Ionization (ESI+) separate->ionize detect 9. MRM Detection (Triple Quad) ionize->detect process 10. Integrate Peak Areas detect->process quantify 11. Calculate Analyte/IS Ratio process->quantify report 12. Report Concentration quantify->report

Caption: Experimental workflow for this compound quantification.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Proliferation B-Cell Proliferation, Survival & Adhesion Acalabrutinib Acalabrutinib Acalabrutinib->BTK covalently inhibits (Cys481) Apoptosis Apoptosis Acalabrutinib->Apoptosis induces Downstream Downstream Signaling (ERK, AKT, IKB) PLCg2->Downstream Downstream->Proliferation promotes

References

Application Notes and Protocols for Acalabrutinib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Acalabrutinib and its active metabolite, ACP-5862, from various biological matrices for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Acalabrutinib is a second-generation, highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][2] Accurate quantification of Acalabrutinib and its active metabolite, ACP-5862, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3][4] Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes of interest, thereby ensuring the accuracy, precision, and sensitivity of the analytical method. The most common sample preparation techniques for Acalabrutinib analysis are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][5][6]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement, a signaling cascade is initiated, leading to B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib and its active metabolite form a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition of its enzymatic activity and subsequent downstream signaling.[3][7]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB_MAPK NF-κB / MAPK Pathways Ca_PKC->NF_kB_MAPK Proliferation B-cell Proliferation, Survival, Adhesion NF_kB_MAPK->Proliferation

Figure 1. Simplified diagram of the Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Acalabrutinib.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the desired level of sample cleanup, the required sensitivity, and the available instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is often used for high-throughput analysis. However, it may provide a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.

This protocol is adapted from a method used for human liver microsomes and is a suggested starting point for plasma or serum samples.[8]

PPT_Workflow Sample 100 µL Plasma/Serum + Internal Standard Precipitation Add 300 µL cold Methanol (with 1% v/v formic acid) Sample->Precipitation Vortex Vortex mix (1 min) Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Figure 2. Experimental workflow for Protein Precipitation (PPT).

Materials:

  • Biological sample (plasma or serum)

  • Acalabrutinib and ACP-5862 analytical standards

  • Internal Standard (IS) solution (e.g., Acalabrutinib-d4)

  • Methanol (HPLC grade), chilled

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of cold methanol containing 1% (v/v) formic acid to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Note: While one study reported feeble and inconsistent recovery with acetonitrile for protein precipitation in plasma[3], another demonstrated high recovery with methanol in human liver microsomes.[8] Method development and validation are crucial to ensure adequate recovery and minimize matrix effects for the specific matrix being analyzed.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that provides a cleaner sample extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.

This protocol is based on a validated method for the simultaneous determination of Acalabrutinib and other BTK inhibitors in human plasma.[1]

LLE_Workflow Sample 100 µL Plasma/Serum + Internal Standard Extraction Add 500 µL Methyl Tert-Butyl Ether (MTBE) Sample->Extraction Vortex Vortex mix (5 min) Extraction->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Organic Layer Centrifuge->Supernatant Evaporation Evaporate to dryness (Nitrogen stream, 40°C) Supernatant->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS Reconstitution->Analysis

Figure 3. Experimental workflow for Liquid-Liquid Extraction (LLE).

Materials:

  • Biological sample (plasma or serum)

  • Acalabrutinib and ACP-5862 analytical standards

  • Internal Standard (IS) solution (e.g., this compound)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Mobile phase for reconstitution

  • Microcentrifuge tubes or glass test tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma or serum sample into a suitable tube.

  • Add the internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, often providing the cleanest extracts and reducing matrix effects.

This protocol is based on a method developed for the quantification of Acalabrutinib in rat plasma.[6]

SPE_Workflow Sample 100 µL Plasma/Serum + Internal Standard Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Load Load supernatant onto conditioned SPE cartridge Precipitate->Load Wash Wash Cartridge (e.g., with Methanol/Water) Load->Wash Elute Elute Analytes (e.g., with Acetonitrile) Wash->Elute Evaporate Evaporate to dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Figure 4. Experimental workflow for Solid-Phase Extraction (SPE).

Materials:

  • Biological sample (plasma or serum)

  • Acalabrutinib and ACP-5862 analytical standards

  • Internal Standard (IS) solution (e.g., this compound)

  • SPE cartridges (e.g., C8)

  • Conditioning, wash, and elution solvents (e.g., methanol, acetonitrile, water)

  • Sample loading buffer

  • Collection tubes

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. A protein precipitation step with a solvent like acetonitrile may be performed first, and the resulting supernatant is then diluted before loading.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of methanol and water) to remove polar interferences.

  • Elution: Elute Acalabrutinib, ACP-5862, and the internal standard with a stronger organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Sample Preparation for Other Biological Matrices

Serum

For serum samples, the protocols described for plasma (PPT, LLE, and SPE) can generally be applied. Since serum has a slightly different protein composition than plasma (lacking fibrinogen), minor modifications to the protocols, such as centrifugation times or solvent ratios, may be necessary and should be validated.

Tissue Homogenates

The analysis of Acalabrutinib in tissue samples is important for understanding its distribution and efficacy at the site of action.

This is a proposed protocol that would require thorough validation.

  • Homogenization: Accurately weigh a portion of the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. A typical ratio is 1:3 or 1:4 (w/v) of tissue to buffer.

  • Sample Extraction: An aliquot of the tissue homogenate can then be subjected to one of the extraction techniques described above (PPT, LLE, or SPE). LLE or SPE are generally preferred for complex matrices like tissue homogenates to achieve a cleaner extract.

  • Method Validation: It is critical to validate the chosen method for each tissue type to assess recovery, matrix effects, precision, and accuracy.

Quantitative Data Summary

The following tables summarize the quantitative data from various published methods for Acalabrutinib analysis. Note that direct comparison between methods can be challenging due to differences in instrumentation, experimental conditions, and biological matrices.

Table 1. Liquid-Liquid Extraction (LLE) Performance Data

ParameterAcalabrutinibACP-5862Reference
Extraction Solvent Methyl Tert-Butyl EtherMethyl Tert-Butyl Ether[1]
Biological Matrix Human PlasmaHuman Plasma[1]
Linearity Range (ng/mL) 1 - 10001 - 1000[1]
Recovery (%) 90.4 - 113.690.4 - 113.6[1]
Matrix Effect (%) 89.3 - 111.089.3 - 111.0[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 11[1]
ParameterAcalabrutinibACP-5862Reference
Extraction Solvent Diethyl ether:Methanol (50:50, v/v)-[9]
Biological Matrix Human Plasma-[9]
Linearity Range (ng/mL) 50 - 3000-[9]
Recovery (%) > 90-[9]
Lower Limit of Quantification (LLOQ) (ng/mL) 50-[9]

Table 2. Protein Precipitation (PPT) Performance Data

ParameterAcalabrutinibReference
Precipitating Solvent Methanol with 1% v/v formic acid[8]
Biological Matrix Rat Plasma[8]
Linearity Range (µg/mL) 0.08 - 5[8]
Recovery (%) Not explicitly stated, but method was validated[8]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.08[8]

Table 3. Solid-Phase Extraction (SPE) Performance Data

ParameterAcalabrutinibReference
SPE Sorbent C8[6]
Biological Matrix Rat Plasma[6]
Linearity Range (ng/mL) 0.2 - 199.14[6]
Recovery (%) Not explicitly stated, but method was validated[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[6]

Conclusion

The selection of an appropriate sample preparation technique is fundamental for the reliable quantification of Acalabrutinib and its active metabolite in biological matrices. Liquid-liquid extraction and solid-phase extraction generally offer superior sample cleanup compared to protein precipitation, which is crucial for minimizing matrix effects and achieving high sensitivity in LC-MS/MS analysis. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for Acalabrutinib. It is imperative to perform thorough method validation for any chosen protocol to ensure its suitability for the intended application.

References

Application of Acalabrutinib-D4 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acalabrutinib-D4, a deuterium-labeled internal standard, in the identification and quantification of acalabrutinib and its metabolites. This document offers detailed experimental protocols and data presentation to support research and development in the fields of drug metabolism, pharmacokinetics, and bioanalysis.

Introduction to Acalabrutinib Metabolism and the Role of Isotope-Labeled Standards

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1] The biotransformation of acalabrutinib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This metabolic process leads to the formation of a major active metabolite, ACP-5862, which also exhibits potent BTK inhibitory activity.[3] While ACP-5862 is the most abundant metabolite, studies with radiolabeled acalabrutinib have indicated the presence of over three dozen other metabolites, although most are not yet fully characterized in publicly available literature.[4]

Stable isotope-labeled internal standards, such as this compound, are indispensable tools in drug metabolism studies.[5] They possess nearly identical physicochemical properties to their unlabeled counterparts, allowing them to co-elute chromatographically and exhibit similar ionization efficiency in mass spectrometry. The key difference is their mass, which enables the mass spectrometer to distinguish between the analyte and the internal standard. This allows for accurate and precise quantification, as the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of acalabrutinib and its major active metabolite, ACP-5862, using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for Acalabrutinib and ACP-5862 Quantification
Parameter Value
Analytes Acalabrutinib, ACP-5862 (Acalabrutinib M27)
Internal Standard This compound, ACP-5862-D4
Linearity Range 5.000 ng/mL to 1600 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 5.000 ng/mL[1]
Recovery (Acalabrutinib) 82.50% to 92.75%[1]
Recovery (ACP-5862) 92.52% to 100.43%[1]
Table 2: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862 in Healthy Volunteers
Parameter Acalabrutinib
Cmax (ng/mL) 638.14 ± 81.31
Tmax (h) 0.50
AUC₀₋t (ng*h/mL) 1532 ± 384
t₁/₂ (h) 1.0 ± 0.2

Data adapted from a pharmacokinetic study in healthy volunteers following a single 100 mg oral dose of acalabrutinib.

Experimental Protocols

Protocol 1: Quantification of Acalabrutinib and ACP-5862 in Human Plasma

This protocol details a validated LC-MS/MS method for the simultaneous determination of acalabrutinib and its active metabolite, ACP-5862, in human plasma using this compound as an internal standard.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene tube, add 20 µL of the working internal standard solution (this compound and ACP-5862-D4 in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 10 minutes at 2000 rpm.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Shimadzu LC-20AD or equivalent

  • Mass Spectrometer: AB SCIEX API-4500 or equivalent with a Turbo Ion Spray source

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1

    • This compound: m/z 470.1 → 376.1

    • ACP-5862: m/z 482.1 → 388.1

    • ACP-5862-D4: m/z 486.1 → 388.1

3. Data Processing

  • Integrate the peak areas for the analytes and internal standards.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol 2: General Workflow for Metabolite Identification Using this compound

This protocol outlines a general approach for the identification of unknown acalabrutinib metabolites in biological matrices using this compound.

1. Sample Incubation and Extraction

  • Incubate acalabrutinib with a metabolically active system (e.g., human liver microsomes, hepatocytes). In a parallel experiment, incubate a 1:1 mixture of acalabrutinib and this compound.

  • Extract the metabolites from the incubation mixture using a suitable method such as protein precipitation with acetonitrile or liquid-liquid extraction with MTBE.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Data Acquisition:

    • Full Scan MS: Acquire high-resolution full scan data to detect all potential metabolites.

    • Data-Dependent Acquisition (DDA) or Product Ion Scan: Trigger fragmentation of potential metabolite ions to obtain structural information.

  • Data Processing:

    • Look for ion pairs with a mass difference of 4.0251 Da (the mass difference between this compound and acalabrutinib). These pairs represent the unlabeled metabolite and its corresponding deuterium-labeled counterpart.

    • The presence of these "doublet" peaks confirms that the detected ion is a metabolite of acalabrutinib and not an endogenous compound.

    • Analyze the fragmentation patterns of the metabolites to elucidate their structures. The deuterium label can also provide information on the site of metabolism.

Visualizations

Experimental_Workflow Experimental Workflow for Acalabrutinib Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with this compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Figure 1: Workflow for quantitative analysis of acalabrutinib.

BTK_Signaling_Pathway Acalabrutinib's Inhibition of the BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK IP3_DAG IP3 & DAG PLCg2->IP3_DAG hydrolyzes PIP2 PIP2 PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Trafficking, and Survival Downstream->Proliferation

Figure 2: Acalabrutinib's mechanism of action.

Conclusion

The use of this compound is essential for the accurate and reliable identification and quantification of acalabrutinib and its metabolites. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods. The detailed workflow for metabolite identification using a stable isotope-labeled internal standard offers a powerful strategy to elucidate the metabolic fate of acalabrutinib and other drug candidates. Further research is warranted to fully characterize the complete metabolic profile of acalabrutinib to better understand its disposition and potential for drug-drug interactions.

References

Troubleshooting & Optimization

Acalabrutinib-D4 Matrix Effect Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing matrix effects when quantifying Acalabrutinib using its deuterated internal standard, Acalabrutinib-D4.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS analysis of Acalabrutinib?

A1: A matrix effect is the alteration of ionization efficiency for Acalabrutinib and its internal standard, this compound, due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, tissue homogenate).[1][2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1][2][3][4][5]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Acalabrutinib but has four deuterium atoms, making it heavier.[6][] Because it has nearly identical physicochemical properties, it co-elutes with Acalabrutinib and experiences similar matrix effects.[8] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[8]

Q3: What are the common signs of significant matrix effects in my Acalabrutinib assay?

A3: Common indicators of problematic matrix effects include:

  • Poor reproducibility of quality control (QC) samples, especially at the low end of the calibration curve.

  • Inconsistent peak areas for this compound across different sample preparations.

  • Significant deviation in the calculated concentration of spiked samples from the nominal concentration.

  • Drifting retention times and poor peak shapes.[3]

  • Failure to meet regulatory guidelines for bioanalytical method validation (e.g., USFDA).[8][9][10]

Q4: Can the choice of sample preparation method influence matrix effects?

A4: Absolutely. A more rigorous sample cleanup will remove more of the interfering matrix components. For Acalabrutinib analysis, liquid-liquid extraction (LLE) has been shown to be effective in producing clean extracts and mitigating matrix effects.[8][10] Protein precipitation is a simpler but generally less clean method that may result in more significant matrix effects.[11]

Troubleshooting Guide

Issue 1: Inconsistent Internal Standard (this compound) Response

Possible Cause: Variable ion suppression or enhancement affecting the internal standard.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • If using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.[5][8][10]

    • Optimize the LLE solvent. Methyl tertiary butyl ether (TBME) has been successfully used for Acalabrutinib extraction.[8][9][10]

  • Chromatographic Optimization:

    • Modify the gradient to better separate Acalabrutinib and this compound from the regions of ion suppression.[1][2]

    • Experiment with different analytical columns or mobile phase compositions to alter the elution profile of interfering matrix components.[8][11]

  • Post-Column Infusion Analysis:

    • Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most significant. This involves infusing a constant concentration of Acalabrutinib while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.[1][2]

Issue 2: Poor Accuracy and Precision in QC Samples

Possible Cause: Non-co-eluting interferences are differentially affecting Acalabrutinib and this compound, or the matrix effect is too severe for the internal standard to fully compensate.

Troubleshooting Steps:

  • Assess Co-elution:

    • Ensure that the chromatographic peaks for Acalabrutinib and this compound are narrow and symmetrical, and that their retention times are identical.

  • Dilution Approach:

    • Dilute the sample with the initial mobile phase or a surrogate matrix. This can reduce the concentration of interfering components, but may also impact the limit of quantification.[5]

  • Matrix Effect Evaluation:

    • Quantify the matrix effect by comparing the peak area of Acalabrutinib in a post-extraction spiked blank matrix with the peak area in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

      • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized MF should be close to 1.

Quantitative Data Summary

The following tables summarize matrix effect and recovery data from published Acalabrutinib bioanalytical methods.

Table 1: Matrix Effect of Acalabrutinib and its Metabolite [8]

AnalyteConcentration LevelIS Normalized Matrix Factor Range
AcalabrutinibLQC0.97 - 1.06
AcalabrutinibHQC0.97 - 1.06
ACBM (Metabolite)LQC0.97 - 1.06
ACBM (Metabolite)HQC0.97 - 1.06

Table 2: Recovery of Acalabrutinib and its Metabolite [8]

AnalyteConcentration LevelMean % Recovery
AcalabrutinibLQC92.75
AcalabrutinibMQC82.50
AcalabrutinibHQC83.31
ACBM (Metabolite)LQC100.43
ACBM (Metabolite)MQC92.52
ACBM (Metabolite)HQC95.54
IS-1 (this compound)-93.55
IS-2 (ACBM-D4)-105.63

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Acalabrutinib from Human Plasma[8]
  • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds to mix.

  • Add 1.0 mL of methyl tertiary butyl ether (TBME).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for Acalabrutinib Analysis[8]
  • LC System: Shimadzu LC-20AD

  • Mass Spectrometer: AB SCIEX API-4500

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1

    • This compound (IS-1): m/z 470.1 → 376.1

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Start: Inconsistent Results (Poor Accuracy/Precision) check_is Check Internal Standard (IS) Response Consistency start->check_is is_ok IS Response Consistent? check_is->is_ok check_chrom Evaluate Chromatography (Peak Shape, Retention Time) is_ok->check_chrom Yes investigate_sample_prep Investigate Sample Preparation is_ok->investigate_sample_prep No chrom_ok Chromatography Acceptable? check_chrom->chrom_ok optimize_chrom Optimize Chromatographic Conditions chrom_ok->optimize_chrom No end_ok End: Method Acceptable chrom_ok->end_ok Yes post_column Perform Post-Column Infusion Experiment investigate_sample_prep->post_column optimize_chrom->post_column dilute_sample Consider Sample Dilution post_column->dilute_sample end_fail End: Re-evaluate Method dilute_sample->end_fail

Caption: Troubleshooting workflow for matrix effects.

SIL_IS_Principle cluster_sample Biological Sample cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Acalabrutinib Acalabrutinib Matrix Matrix Components Spike Spike with this compound (IS) Acalabrutinib->Spike Matrix->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Ionization->Matrix Matrix Effect (Ion Suppression/ Enhancement) Detection MS/MS Detection Ionization->Detection Quantification Quantification Ratio = (Analyte Signal / IS Signal) Detection->Quantification

Caption: Principle of SIL-IS for matrix effect correction.

References

Technical Support Center: Acalabrutinib-D4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing LC-MS/MS parameters for Acalabrutinib and its deuterated internal standard, Acalabrutinib-D4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for Acalabrutinib and this compound analysis?

A1: Optimized parameters can vary between instruments. However, a good starting point for method development is summarized in the tables below. These are based on published methodologies.[1][2][3][4][5]

Table 1: Recommended Liquid Chromatography Parameters
ParameterRecommended Setting
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent C18 column[1][2][4]
Mobile Phase A 10 mM Ammonium Formate in 0.1% Formic Acid in Water[1][4]
Mobile Phase B Acetonitrile[1][4]
Gradient Isocratic at 65% B or a gradient depending on matrix complexity.[1][3][4]
Flow Rate 0.6 - 1.0 mL/min[1][2][3][4]
Column Temperature 30-40°C[6][7][8]
Injection Volume 10 - 20 µL[2][6][7]
Table 2: Recommended Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1][2]
Multiple Reaction Monitoring (MRM) Transitions See Table 3
Ion Spray Voltage ~5500 V[1]
Heater Temperature ~550 °C[1]
Curtain Gas ~40 psi[1]
Collision Gas ~7 psi[1]
Nebulizer Gas ~35 psi[1]
Auxiliary Gas ~40 psi[1]
Table 3: MRM Transitions for Acalabrutinib and this compound
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Acalabrutinib466.1372.1 / 372.3[1][3]
This compound (Internal Standard)470.1376.1[1]

Troubleshooting Guide

Q2: I am observing a poor peak shape (tailing or fronting) for Acalabrutinib. What could be the cause and how can I fix it?

A2: Poor peak shape is a common issue in liquid chromatography. Here are some potential causes and solutions:

  • Mismatched Solvent Strength: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase conditions.

    • Solution: Prepare your samples in a solvent that is as weak as or weaker than the starting mobile phase composition. A 50:50 mixture of acetonitrile and water is often a good starting point.

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Try diluting your sample and injecting a smaller amount.

  • Secondary Interactions: Acalabrutinib has basic nitrogens that can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Solution 1: Ensure your mobile phase is adequately buffered and at an acidic pH (e.g., using formic acid or ammonium formate) to protonate the basic sites on the molecule and minimize these interactions.[1][2][4]

    • Solution 2: Consider using a column with end-capping or a different stationary phase if the issue persists.

  • Column Degradation: The column may be nearing the end of its life.

    • Solution: Try flushing the column or replacing it with a new one.

Q3: My signal intensity for this compound is low or inconsistent. What should I check?

A3: Low or inconsistent internal standard signal can compromise the accuracy of your quantitation. Consider the following:

  • Internal Standard Concentration: The concentration of this compound may not be optimal.

    • Solution: Ensure the concentration of your internal standard solution is appropriate for the expected concentration range of your analyte. It should provide a stable and robust signal without saturating the detector.

  • Sample Preparation Inconsistency: Variability in the sample extraction process can lead to inconsistent recovery of the internal standard.

    • Solution: Review your sample preparation protocol (e.g., liquid-liquid extraction or solid-phase extraction) for consistency. Ensure complete and consistent evaporation and reconstitution steps.

  • MS Parameter Optimization: The mass spectrometer parameters may not be optimized for this compound.

    • Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential and collision energy specifically for its MRM transition.

Q4: I am seeing matrix effects (ion suppression or enhancement). How can I mitigate this?

A4: Matrix effects are a common challenge when analyzing samples from complex biological matrices like plasma.

  • Improve Sample Cleanup: The sample preparation method may not be sufficiently removing interfering components.

    • Solution 1: Switch from protein precipitation to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE with methyl tertiary butyl ether (TBME) has been shown to be effective.[1][4]

    • Solution 2: If using SPE, ensure the cartridge type and elution solvents are optimized for Acalabrutinib.

  • Chromatographic Separation: The interfering components may be co-eluting with your analyte.

    • Solution: Adjust the chromatographic gradient to better separate Acalabrutinib from the matrix components. A shallower gradient or a longer run time may be necessary.

  • Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols & Workflows

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Acalabrutinib and this compound in dimethyl sulfoxide (DMSO) to prepare individual 1 mg/mL stock solutions.[1]

  • Working Solutions:

    • Prepare separate sets of working solutions for calibration standards and quality control samples by diluting the primary stock solutions with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Internal Standard Working Solution:

    • Prepare a combined working solution of this compound at a suitable concentration (e.g., 10,000 ng/mL) in the same diluent.[1]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette an aliquot of your sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.

  • Add the internal standard working solution (e.g., 10 µL of this compound solution).

  • Vortex briefly to mix.

  • Add the extraction solvent , methyl tertiary butyl ether (TBME) (e.g., 1 mL).[1][4]

  • Vortex for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a compatible solvent.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Poor Chromatographic Peak? Cause1 Mismatched Sample Solvent Start->Cause1 Yes Cause2 Secondary Interactions Start->Cause2 Yes Cause3 Column Overload Start->Cause3 Yes Solution1 Re-dissolve in Mobile Phase A Cause1->Solution1 Solution2 Ensure Acidic Mobile Phase Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3 Low_Signal Low IS Signal? Signal_Cause1 Suboptimal IS Concentration Low_Signal->Signal_Cause1 Yes Signal_Cause2 Inconsistent Extraction Low_Signal->Signal_Cause2 Yes Signal_Solution1 Optimize IS Concentration Signal_Cause1->Signal_Solution1 Signal_Solution2 Standardize Protocol Signal_Cause2->Signal_Solution2

References

improving peak shape and resolution for Acalabrutinib-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Acalabrutinib-D4. The focus is on improving peak shape and resolution during experiments.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound peak is exhibiting tailing. What are the likely causes and how can I resolve this?

Peak tailing is a common issue that can compromise the accuracy and precision of your analysis.[1][2] It is often caused by interactions between the analyte and the stationary phase, or other factors within the HPLC system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Acalabrutinib, leading to tailing.

    • Solution: Switch to a column with a highly deactivated, end-capped stationary phase. Consider using a column with a different base material if tailing persists.[3]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Acalabrutinib. Using a buffer can help maintain a stable pH. For example, phosphate or ammonium acetate buffers have been successfully used in Acalabrutinib analysis.[4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust sample preparation procedure to remove potential contaminants. Regularly flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2]

    • Solution: Reduce the concentration of the sample or the injection volume.

Q2: I am observing peak fronting for my this compound peak. What could be the reason?

Peak fronting is less common than tailing but can still affect quantitation. It is often a sign of column overload or issues with the sample solvent.[5]

Potential Causes & Solutions:

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Decrease the sample concentration or the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.[6]

  • Column Packing Issues: A void or channel in the column packing can cause peak distortion, including fronting.[5]

    • Solution: This usually indicates a damaged column that needs to be replaced.

Q3: My resolution between this compound and other components is poor. How can I improve it?

Poor resolution can make it difficult to accurately quantify individual components in a mixture. Several factors can be adjusted to improve the separation.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase is a critical factor for achieving good resolution.

    • Solution: Systematically vary the mobile phase composition. For Acalabrutinib, reversed-phase methods often use acetonitrile or methanol as the organic modifier with a buffered aqueous phase.[7][8][9] A gradient elution may be necessary to resolve complex mixtures.

  • Incorrect Column Chemistry: The choice of stationary phase has a major impact on selectivity and resolution.

    • Solution: Experiment with different column chemistries. C18 columns are commonly used for Acalabrutinib analysis.[7][8] However, other phases like C8 or phenyl-hexyl might offer different selectivity.

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the column and thus the separation.

    • Solution: Lowering the flow rate generally increases resolution but also extends the run time. Finding the optimal balance is key.[10]

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[10]

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also alter selectivity. Experiment with different temperatures within the column's operating range.

Frequently Asked Questions (FAQs)

Q: What are the typical starting conditions for an HPLC method for this compound?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or ammonium acetate buffer. The specific ratio and pH will need to be optimized for your specific application. Several published methods for Acalabrutinib can be adapted for this compound.[4][7][8]

Q: How does this compound differ from Acalabrutinib in terms of chromatographic behavior?

Deuterated standards like this compound are designed to have nearly identical chemical and physical properties to their non-deuterated counterparts. Therefore, their chromatographic behavior should be very similar. They are expected to have very close, but not always identical, retention times. In mass spectrometry detection, they are distinguished by their different mass-to-charge ratios.

Q: Can I use the same LC-MS/MS method for Acalabrutinib and this compound?

Yes, a single LC-MS/MS method can be used for the simultaneous analysis of Acalabrutinib and this compound. The chromatographic separation will be nearly identical, and the mass spectrometer can be set up to monitor the specific mass transitions for each compound.[11][12]

Experimental Protocols

Below are summarized experimental protocols from published literature for the analysis of Acalabrutinib, which can be adapted for this compound.

Method 1: RP-HPLC with UV Detection

ParameterCondition
Column Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Phosphate buffer (0.02 M, pH 3.6) (45:55 v/v)
Flow Rate 1.0 mL/min
Detection 255 nm
Injection Volume 20 µL
Reference:[8]

Method 2: Stability-Indicating RP-HPLC Method

ParameterCondition
Column Zorbax XDB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 6.4) and Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection 238 nm
Run Time 15 min
Reference:

Method 3: RP-HPLC Method

ParameterCondition
Column BDS C18 (150 x 4.6 mm, 5µm)
Mobile Phase 0.01N KH2PO4: Acetonitrile (70:30 v/v)
Flow Rate 1.0 ml/min
Column Temperature 30°C
Detection 294 nm
Injection Volume 10 µl
Reference:[7]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape and resolution issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_column Check Column (Age, Performance) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_sample Check Sample (Concentration, Solvent) start->check_sample replace_column Replace Guard/Analytical Column check_column->replace_column Degraded? adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph Incorrect pH? optimize_mp Optimize Mobile Phase Composition check_mobile_phase->optimize_mp Suboptimal? dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Overloaded? change_solvent Change Sample Solvent check_sample->change_solvent Solvent Mismatch? end_good Problem Resolved replace_column->end_good adjust_ph->end_good optimize_mp->end_good dilute_sample->end_good change_solvent->end_good

Caption: Troubleshooting workflow for peak tailing.

Resolution_Improvement start Poor Resolution optimize_mp Optimize Mobile Phase (Gradient, % Organic) start->optimize_mp change_column Change Column (Stationary Phase, Dimensions) start->change_column adjust_flow Adjust Flow Rate start->adjust_flow adjust_temp Adjust Column Temperature start->adjust_temp run_gradient Implement Gradient Elution optimize_mp->run_gradient test_new_column Test Different Column Chemistry/Dimensions change_column->test_new_column lower_flow Lower Flow Rate adjust_flow->lower_flow optimize_temp Optimize Temperature adjust_temp->optimize_temp end_good Resolution Improved run_gradient->end_good test_new_column->end_good lower_flow->end_good optimize_temp->end_good

Caption: Workflow for improving peak resolution.

References

Technical Support Center: Acalabrutinib-D4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acalabrutinib-D4 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) version of Acalabrutinib, where four hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte (Acalabrutinib), allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the analytical method.[1][2][3]

Q2: What are the primary stability concerns for Acalabrutinib and its deuterated internal standard, this compound, in biological matrices?

Both Acalabrutinib and this compound can be susceptible to degradation under certain conditions. Key stability concerns include:

  • Enzymatic Degradation: Biological matrices such as plasma and serum contain enzymes that can metabolize the drug.

  • pH-Dependent Hydrolysis: Acalabrutinib has been shown to degrade in acidic and basic conditions.[4][5] The pH of the biological matrix and any buffers used during sample preparation are therefore critical.

  • Oxidation: The molecule is susceptible to oxidative degradation.[4][5]

  • Freeze-Thaw Instability: Repeated freezing and thawing of samples can lead to degradation.

  • Long-Term Storage Instability: The stability of the analyte and internal standard over extended periods of frozen storage needs to be established.

Q3: Are there any specific stability issues related to the use of a deuterated internal standard like this compound?

While SIL-IS are generally robust, there are potential issues to be aware of:

  • Isotope Effect: The presence of deuterium can sometimes lead to slight differences in chromatographic retention time and extraction recovery compared to the non-labeled compound.[1][2][3][6] This can be problematic if it leads to differential matrix effects.

  • H/D Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, especially if they are located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[6][7] This would compromise the integrity of the internal standard. It is crucial that the deuterium labels on this compound are on stable positions.

  • Purity of the SIL-IS: The this compound reagent should be of high isotopic purity, as the presence of unlabeled Acalabrutinib can lead to inaccurate quantification.

Q4: What are the recommended storage conditions for Acalabrutinib and this compound in plasma?

Based on available data for Acalabrutinib, the following storage conditions have been shown to maintain its stability:

  • Short-Term (Bench-Top): Stable at room temperature for at least 6 hours.[8]

  • Long-Term: Stable for at least 260 days at -10 to -30°C and for at least 228 days at -60 to -80°C.[9]

  • Freeze-Thaw Cycles: Stable for at least five freeze-thaw cycles when stored at -10 to -30°C or -60 to -80°C.[9]

It is strongly recommended to perform stability studies for this compound under the specific conditions of your laboratory to ensure it mirrors the stability of Acalabrutinib.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High variability in analytical results 1. Inconsistent sample handling leading to degradation. 2. Degradation of Acalabrutinib or this compound during storage or sample processing. 3. Differential matrix effects between the analyte and internal standard.1. Standardize all sample handling procedures, including collection, processing, and storage. 2. Re-evaluate the stability of both Acalabrutinib and this compound under your specific experimental conditions (bench-top, freeze-thaw, long-term). 3. Assess the matrix effect by comparing the response of the analyte and IS in post-extraction spiked samples with that in neat solution.
Drift in internal standard response over an analytical run 1. Instability of this compound in the autosampler. 2. Adsorption of the internal standard to vials or tubing.1. Perform autosampler stability tests by re-injecting the same prepared sample over a period that mimics the length of an analytical run. 2. Use silanized vials or alternative vial materials. Ensure the mobile phase composition is optimal to prevent adsorption.
Poor recovery of Acalabrutinib and/or this compound 1. Inefficient extraction from the biological matrix. 2. Degradation during the extraction process. 3. Adsorption to labware.1. Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Ensure the pH and temperature of the extraction solutions are controlled to minimize degradation. 3. Use low-binding tubes and pipette tips.
Chromatographic peak splitting or tailing for this compound 1. On-column degradation. 2. Isotopic effect leading to partial separation from residual non-deuterated species.1. Ensure the mobile phase pH is compatible with the analyte's stability. 2. Check the isotopic purity of the this compound standard.

Quantitative Data Summary

Table 1: Freeze-Thaw Stability of Acalabrutinib in Human Plasma

Storage TemperatureNumber of CyclesAnalyte ConcentrationAccuracy Range (%)Reference
-10 to -30°C5QC Low, Mid, High97.9 - 101.0[9]
-60 to -80°C5QC Low, Mid, High105.0 - 109.0[9]

Table 2: Long-Term Stability of Acalabrutinib in Human Plasma

Storage TemperatureStorage DurationAnalyte ConcentrationAccuracy Range (%)Reference
-10 to -30°C260 daysQC Low, Mid, HighNot specified[9]
-60 to -80°C228 daysQC Low, Mid, HighNot specified[9]

Detailed Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability
  • Preparation of QC Samples: Spike a pool of the desired biological matrix (e.g., human plasma) with Acalabrutinib and this compound at low and high concentrations. Aliquot into separate storage tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline (T0) concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, vortex mix and refreeze for another 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically 3 to 5).

  • Analysis: After the final thaw, process and analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The mean concentration should be within ±15% of the baseline for the analyte to be considered stable.

Protocol 2: Assessment of Long-Term Stability
  • Preparation of QC Samples: Prepare a sufficient number of low and high concentration QC samples in the biological matrix of interest.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to determine the T0 concentration.

  • Storage: Store the remaining QC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: At predefined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw, process, and analyze them alongside a freshly prepared calibration curve.

  • Data Evaluation: Compare the mean concentration of the stored QC samples to the baseline concentrations. The deviation should be within ±15% for the analyte to be deemed stable for that duration.

Visualizations

Acalabrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Kinases BCR->LYN_SRC Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SRC->BTK PLCg2 PLCγ2 BTK->PLCg2 phosphorylates AKT AKT Pathway BTK->AKT Acalabrutinib Acalabrutinib Acalabrutinib->BTK irreversibly inhibits PIP2 PIP2 PLCg2->PIP2 DAG_IP3 DAG & IP3 PIP2->DAG_IP3 hydrolyzes to Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux PKC PKCβ Ca_Flux->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation B-Cell Proliferation, Survival, Adhesion NFkB->Proliferation MAPK->Proliferation AKT->Proliferation Stability_Workflow cluster_baseline Baseline (T0) Analysis cluster_stability_tests Stability Conditions start Start: Prepare QC Samples (Low & High Conc.) analyze_t0 Analyze fresh QC samples (n=3 per concentration) start->analyze_t0 ft_cycle Freeze-Thaw Cycles (e.g., 3-5 cycles) start->ft_cycle lt_storage Long-Term Storage (e.g., -80°C for 3 months) start->lt_storage bt_stability Bench-Top Stability (e.g., Room Temp for 6h) start->bt_stability compare Compare Results to Baseline analyze_t0->compare analyze_stability Analyze Stressed QC Samples ft_cycle->analyze_stability lt_storage->analyze_stability bt_stability->analyze_stability analyze_stability->compare pass Stable (Deviation ≤ 15%) compare->pass Yes fail Unstable (Deviation > 15%) Investigate further compare->fail No

References

calibration curve linearity problems with Acalabrutinib-D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acalabrutinib bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during LC-MS/MS analysis, with a specific focus on calibration curve linearity problems when using Acalabrutinib-D4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Acalabrutinib is non-linear at higher concentrations. What are the potential causes?

Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS bioanalysis. The primary causes include:

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response.[1][2][3]

  • Ion Source Saturation: The electrospray ionization (ESI) source can also experience saturation. At high concentrations, the efficiency of ion generation may decrease, resulting in a non-linear response.[3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte or internal standard, leading to ion suppression or enhancement, which can be concentration-dependent.[4][5]

  • Improper Internal Standard Concentration: If the concentration of the internal standard (this compound) is too low relative to the high concentrations of the analyte, it may not effectively compensate for variations.[6]

Q2: I am observing poor linearity (R² < 0.99) across my entire calibration range. What should I investigate?

Poor linearity across the entire calibration range can stem from several factors:

  • Suboptimal LC Method: Poor chromatographic peak shape, co-elution with interfering substances, or inadequate separation from matrix components can all negatively impact linearity.

  • Incorrect Internal Standard Usage: Inconsistent addition of the internal standard (this compound) to samples and calibrators is a frequent source of error.[4][7] Ensure precise and accurate pipetting.

  • Sample Preparation Issues: Inefficient or inconsistent extraction recovery of Acalabrutinib and this compound from the biological matrix can lead to variability and poor linearity.

  • Instrument Instability: Fluctuations in the LC pump flow rate, inconsistent autosampler injection volumes, or drift in the mass spectrometer's sensitivity can all contribute to poor linearity.[4][8]

Q3: Can the choice of internal standard, this compound, contribute to linearity problems?

While stable isotope-labeled internal standards like this compound are generally considered the gold standard, they are not entirely immune to issues:[4][7]

  • Isotopic Contribution: At very high concentrations of Acalabrutinib, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal in the mass channel of this compound, leading to a non-linear response ratio at the upper end of the curve.[9]

  • Differential Matrix Effects: Although rare, the analyte and its deuterated internal standard can sometimes exhibit slightly different behaviors in the presence of severe matrix effects, impacting the accuracy of quantification.[10]

  • Differential Adsorption: Studies with other drugs, like ibrutinib, have shown that the analyte and its deuterated internal standards can have different adsorption behaviors within the LC system, which could potentially affect quantification.[11]

Troubleshooting Guides

Guide 1: Non-Linearity at High Concentrations

This guide provides a step-by-step approach to troubleshooting a calibration curve that loses linearity at the upper concentration range.

Symptoms:

  • The calibration curve is linear at low to mid-range concentrations but flattens or curves downwards at high concentrations.

  • The response factor (analyte area / internal standard area) decreases at higher concentrations.

Troubleshooting Workflow:

G start Start: Non-Linearity at High Concentrations check_saturation Investigate Detector/Ion Source Saturation start->check_saturation dilute Dilute High Concentration Samples & Re-inject check_saturation->dilute linearity_ok Linearity Improved? dilute->linearity_ok saturation_confirmed Conclusion: Saturation is the Likely Cause linearity_ok->saturation_confirmed Yes adjust_method Adjust Method Parameters linearity_ok->adjust_method No optimize_is Optimize Internal Standard Concentration adjust_method->optimize_is check_matrix Evaluate Matrix Effects optimize_is->check_matrix

Caption: Troubleshooting workflow for non-linearity at high concentrations.

Experimental Protocols:

  • Investigate Detector/Ion Source Saturation:

    • Protocol: Prepare a high-concentration Acalabrutinib standard. Perform a series of injections with decreasing injection volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

    • Expected Result: If saturation is the issue, reducing the injection volume should bring the response back into the linear range of the detector.

  • Dilute High Concentration Samples:

    • Protocol: Dilute the highest concentration calibrators with the blank matrix and re-assay.

    • Expected Result: If the diluted samples fall on the linear portion of the curve, this confirms that the issue is concentration-dependent, likely saturation.

  • Adjust Method Parameters:

    • Protocol: If dilution is not a desirable routine solution, consider adjusting MS parameters. This could involve using a less abundant product ion for quantitation or increasing the collision energy.[12]

    • Caution: Re-validation of the method will be necessary after any changes to the MS parameters.

Data Presentation:

Concentration (ng/mL)Original Response (Area Ratio)Response after 1:5 Dilution
5005.25.1
10009.810.1
200015.5 (Non-linear)19.9 (Linear)
500025.1 (Severe Non-linearity)49.8 (Linear)
Guide 2: Poor Linearity Across the Entire Range

This guide addresses situations where the calibration curve exhibits poor linearity (low R² value) throughout the entire concentration range.

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (e.g., < 0.99).

  • Residual plots show a systematic trend or a wide scatter of points.[13][14]

Troubleshooting Workflow:

G start Start: Poor Overall Linearity check_is Verify Internal Standard Addition start->check_is check_extraction Evaluate Extraction Recovery & Consistency check_is->check_extraction check_lc Assess Chromatographic Performance check_extraction->check_lc peak_shape Good Peak Shape & Separation? check_lc->peak_shape optimize_lc Optimize LC Method peak_shape->optimize_lc No check_instrument Check Instrument Performance peak_shape->check_instrument Yes optimize_lc->check_lc conclusion Systematic Review of Method check_instrument->conclusion

Caption: Troubleshooting workflow for poor overall calibration curve linearity.

Experimental Protocols:

  • Verify Internal Standard Addition:

    • Protocol: Prepare a set of quality control (QC) samples and add the this compound internal standard. Analyze the absolute peak area of the internal standard in all samples.

    • Expected Result: The absolute area of this compound should be consistent across all samples (typically within a ±20% variation). Significant variability points to pipetting or dilution errors.

  • Evaluate Extraction Recovery:

    • Protocol: Prepare three sets of QC samples at low, medium, and high concentrations.

      • Set A: Spiked before extraction.

      • Set B: Spiked after extraction.

      • Set C: Neat solution (no matrix).

    • Calculation:

      • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Expected Result: Recovery should be consistent across the concentration range. Inconsistent recovery will lead to poor linearity.

Data Presentation:

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low85.295.1
Medium86.194.5
High84.995.3

In this example, the consistent recovery and matrix effect suggest that sample preparation is not the primary cause of non-linearity.

Signaling Pathways and Experimental Workflows

Acalabrutinib Bioanalytical Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of Acalabrutinib in a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Autosampler Injection reconstitute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

References

Technical Support Center: Acalabrutinib and Acalabrutinib-D4 Analog Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acalabrutinib and its deuterated D4 analog. The information provided aims to address common challenges, with a focus on preventing and resolving cross-contamination issues during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Acalabrutinib and its D4 analog?

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is used in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Acalabrutinib-D4 is a deuterated version of Acalabrutinib, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it a suitable internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Q2: Why is cross-contamination between Acalabrutinib and its D4 analog a concern?

Cross-contamination can significantly impact the accuracy of quantitative analysis. If the unlabeled Acalabrutinib is present in the this compound internal standard, or vice versa, it can lead to inaccurate measurements of the analyte concentration. This is particularly critical in pharmacokinetic and bioequivalence studies where precise quantification is essential.

Q3: What are the potential sources of cross-contamination?

Potential sources of cross-contamination include:

  • Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Acalabrutinib from the synthesis process.

  • In-source Back-Exchange: While less common for aryl-deuterium bonds, there is a theoretical possibility of deuterium-to-hydrogen back-exchange in the mass spectrometer's ion source, although this is generally minimal under typical ESI conditions.

  • Laboratory Handling: Improper handling of stock solutions, shared glassware, or contaminated autosampler syringes can lead to physical cross-contamination.

Q4: How can I check the isotopic purity of my this compound standard?

The isotopic purity of the this compound standard should be verified upon receipt and periodically thereafter. This can be done using high-resolution mass spectrometry (HRMS) or a well-calibrated tandem quadrupole mass spectrometer. By infusing a solution of the D4 standard, you can acquire a full scan mass spectrum and determine the relative abundance of the unlabeled Acalabrutinib mass peak to the D4 mass peak.

Troubleshooting Guide

Issue 1: Unexpectedly high background signal for the analyte (Acalabrutinib) in blank samples.
Possible Cause Troubleshooting Step
Contaminated LC-MS system 1. Flush the entire LC system, including the autosampler and column, with a strong solvent wash (e.g., a gradient of water, acetonitrile, isopropanol with 0.1% formic acid).2. Inject a series of solvent blanks to ensure the background signal is reduced to an acceptable level.
Contaminated internal standard 1. Analyze a fresh dilution of the this compound internal standard without any analyte.2. If a significant peak for unlabeled Acalabrutinib is detected, the internal standard is likely contaminated.
Carryover from previous injections 1. Optimize the autosampler wash procedure. Use a wash solution that effectively solubilizes Acalabrutinib.2. Inject a blank sample immediately after a high-concentration sample to assess carryover. If present, increase the volume and/or strength of the wash solution.
Issue 2: Poor chromatographic separation between Acalabrutinib and this compound.
Possible Cause Troubleshooting Step
Suboptimal LC method 1. Ensure the use of a high-efficiency column, such as a sub-2 µm particle size C18 column.2. Optimize the mobile phase composition and gradient profile to maximize resolution between the two compounds. While they are chemically similar, slight chromatographic separation can sometimes be achieved.
Peak tailing 1. Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to improve peak shape for these basic compounds.2. Ensure the column is not overloaded by injecting a lower concentration.
Issue 3: Inaccurate or imprecise quantitative results.
Possible Cause Troubleshooting Step
Isotopic contribution from the analyte to the internal standard signal 1. At high concentrations of Acalabrutinib, the M+4 isotope peak of the analyte may contribute to the signal of the this compound internal standard.2. If baseline chromatographic separation is not achieved, this can be a significant issue. Optimize the chromatography to separate the two peaks.3. Alternatively, a mathematical correction can be applied to the data.
Isotopic impurity in the internal standard 1. Determine the percentage of unlabeled Acalabrutinib in the this compound standard.2. Apply a correction factor to the final calculated concentrations. A general formula for correction is: Corrected Concentration = Measured Concentration / (1 - F) where F is the fraction of unlabeled analyte in the internal standard.

Data Presentation

Table 1: LC-MS/MS Parameters for Acalabrutinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acalabrutinib466.1372.137
This compound470.1376.137

Note: These are example parameters and may require optimization on your specific instrument.[3]

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound
  • Sample Preparation: Prepare a 1 µg/mL solution of the this compound standard in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a sensitive triple quadrupole mass spectrometer.

  • Analysis: Infuse the sample directly into the mass spectrometer or perform a single injection via the LC system. Acquire full scan mass spectra in positive ion mode.

  • Data Analysis:

    • Identify the monoisotopic peak for Acalabrutinib ([M+H]⁺ ≈ 466.2) and this compound ([M+H]⁺ ≈ 470.2).

    • Calculate the peak area or intensity for both peaks.

    • The isotopic purity can be estimated as: (Area of D4 peak) / (Area of D4 peak + Area of D0 peak) * 100%

Protocol 2: UPLC Method for Separation of Acalabrutinib and this compound
  • LC System: An ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., 50 mm x 2.1 mm).[4][5]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Visualizations

Acalabrutinib_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Stock Prepare Stock Solutions (Acalabrutinib & this compound) Start->Stock Spike Spike Internal Standard (this compound) into Samples Stock->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract UPLC UPLC Separation Extract->UPLC MS Mass Spectrometry (MRM Mode) UPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Correct Isotopic Impurity Correction (if necessary) Calibrate->Correct Quantify Quantification Correct->Quantify

Caption: Experimental workflow for the quantitative analysis of Acalabrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB PKC->NFkB Activation Cascade Ca->NFkB Activation Cascade Proliferation Cell Proliferation & Survival NFkB->Proliferation Gene Transcription

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

Acalabrutinib-D4 Technical Support Center: Optimizing Signal for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Acalabrutinib-D4 concentration for an optimal signal in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in an LC-MS/MS assay?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Acalabrutinib. In quantitative bioanalysis, it is added at a known, fixed concentration to calibration standards, quality control samples, and unknown study samples before sample processing. Its primary role is to mimic the analytical behavior of the analyte, Acalabrutinib, thereby compensating for variability in sample extraction, matrix effects, and instrument response.[1][2][3]

Q2: How do I determine the optimal concentration of this compound to use?

A2: The optimal concentration of the internal standard (IS) should result in a detector response that is similar to the analyte response across the calibration curve range. A common starting point is a concentration that mirrors the mid-point of the calibration curve for Acalabrutinib. The goal is to achieve a consistent and reproducible analyte-to-IS peak area ratio. The concentration should be high enough to provide a robust signal well above the background noise but not so high that it causes detector saturation or ion suppression of the analyte.

Q3: What are the consequences of using a suboptimal this compound concentration?

A3:

  • Too Low Concentration: May lead to poor precision and accuracy, especially at the lower limit of quantification (LLOQ), due to a low signal-to-noise ratio for the internal standard.

  • Too High Concentration: Can cause ion suppression of the analyte, leading to decreased sensitivity. It may also lead to detector saturation for the internal standard, resulting in non-linear responses and inaccurate quantification.

Troubleshooting Guide: Suboptimal this compound Signal

This guide addresses common issues related to this compound signal intensity and provides systematic steps for resolution.

Issue 1: Low or No this compound Signal

Possible Causes:

  • Incorrect preparation of the this compound working solution.

  • Degradation of the internal standard.

  • Inefficient extraction from the sample matrix.

  • Suboptimal mass spectrometer source parameters.

  • Incorrect mass transition (MRM) settings.

Troubleshooting Workflow:

start Start: Low/No IS Signal prep Verify IS Working Solution (Concentration, Dilution) start->prep fresh Prepare Fresh IS Solution prep->fresh inject Direct Infusion/Injection of IS Solution fresh->inject signal_check Signal Observed? inject->signal_check ms_params Optimize MS Parameters (Source, MRM) signal_check->ms_params No end_good End: Signal Optimized signal_check->end_good Yes extraction Evaluate Sample Extraction Efficiency ms_params->extraction matrix Investigate Matrix Effects extraction->matrix end_bad Contact Technical Support matrix->end_bad

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • Verify Working Solution: Double-check all calculations and dilutions used to prepare the this compound working solution.

  • Prepare Fresh Solution: If verification doesn't resolve the issue, prepare a fresh working solution from the primary stock.

  • Direct Infusion: Directly infuse or inject the this compound working solution into the mass spectrometer to confirm instrument response and rule out issues with the LC method or sample matrix.

  • Optimize MS Parameters: If the signal is still low, optimize source-dependent parameters (e.g., temperature, gas flows) and compound-dependent parameters (e.g., collision energy).[4][5]

  • Evaluate Extraction: Assess the recovery of this compound during the sample preparation process. A low recovery may indicate the need to modify the extraction protocol.

  • Investigate Matrix Effects: Perform post-extraction addition experiments to determine if components in the sample matrix are suppressing the ionization of this compound.

Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes:

  • Inconsistent pipetting of the internal standard.

  • Precipitation of this compound in the working solution.

  • Variability in the sample extraction process.

  • Instability of the LC-MS system.

Logical Troubleshooting Relationship:

start Start: High Signal Variability pipetting Check Pipetting Technique and Calibration start->pipetting solution_check Inspect IS Solution for Precipitate start->solution_check extraction_proc Review Extraction Protocol for Consistency start->extraction_proc system_suitability Perform System Suitability Tests start->system_suitability end End: Variability Identified pipetting->end solution_check->end extraction_proc->end system_suitability->end

Caption: Key areas to investigate for high signal variability.

Detailed Steps:

  • Pipetting Technique: Ensure consistent and accurate addition of the internal standard to all samples. Calibrate pipettes regularly.

  • Solution Integrity: Visually inspect the this compound working solution for any signs of precipitation. If observed, gently warm and vortex the solution. Consider changing the solvent composition if precipitation is recurrent.

  • Extraction Consistency: Standardize all steps of the sample preparation, including vortexing times and centrifugation parameters.

  • System Suitability: Inject a series of the this compound working solution to assess the stability and reproducibility of the LC-MS system. A high coefficient of variation (%CV) may indicate an instrument issue.

Experimental Protocols & Data

Example LC-MS/MS Method for Acalabrutinib Quantification

This protocol is a synthesis of methodologies reported in the literature.[1][6][7]

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acalabrutinib and this compound in DMSO.[1]

  • Working Solutions: Prepare intermediate and working solutions by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 60:40, v/v).[1]

  • Internal Standard Working Solution: A typical concentration for the combined internal standard working solution is 10,000 ng/mL.[1]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.[1]

  • Vortex the mixture.

  • Add 2.5 mL of methyl tertiary butyl ether (TBME) and vortex for 10 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 1 mL of the mobile phase.[1]

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][2] or similar
Mobile Phase Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 15 µL[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Acalabrutinib: m/z 466.1 → 372.1[1][7]; this compound: m/z 470.1 → 376.1[1]

Signaling Pathway and Bioanalysis Workflow:

Acalabrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor pathways.[1] The accurate quantification of Acalabrutinib is crucial for pharmacokinetic and pharmacodynamic studies.

cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract reconstitute Reconstitute extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify via Calibration Curve ratio->calibration

Caption: General workflow for bioanalysis of Acalabrutinib using this compound.

This technical support guide provides a foundational understanding and practical troubleshooting steps for optimizing this compound concentration and signal. For further assistance, please consult the instrument manufacturer's guidelines and relevant scientific literature.

References

Validation & Comparative

Acalabrutinib-D4 for Robust Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for Acalabrutinib using its deuterated stable isotope-labeled internal standard, Acalabrutinib-D4. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, offering significant advantages over the use of structural analogs or other alternatives. This document presents supporting experimental data from a validated LC-MS/MS method, details the experimental protocols, and illustrates the relevant biological pathway of Acalabrutinib.

Unveiling the Superiority of this compound as an Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, Acalabrutinib. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects. The use of this compound is anticipated to provide higher accuracy and precision compared to using a structurally similar but non-isotopically labeled compound, which may exhibit different extraction efficiency, chromatographic retention, and ionization response.

Comparative Performance Data: A Validated LC-MS/MS Method

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of Acalabrutinib and its active metabolite in human plasma, utilizing this compound as the internal standard.[1] This data underscores the high level of accuracy, precision, and sensitivity achievable with this approach.

Validation ParameterAcalabrutinibAcalabrutinib Active Metabolite (M27)
Linearity Range 5.000 - 1600 ng/mL5.000 - 1600 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 5.000 ng/mL5.000 ng/mL
Intra-day Precision (%CV) 1.43 - 4.46%1.43 - 4.42%
Inter-day Precision (%CV) 1.59 - 6.39%1.77 - 4.68%
Intra-day Accuracy (%) 90.92 - 101.12%93.89 - 100.76%
Inter-day Accuracy (%) 92.95 - 101.12%94.91 - 100.17%
Mean Recovery (%) 86.19%96.16%

Experimental Protocols

The successful validation of the analytical method relies on meticulous experimental execution. The following protocols are based on the validated LC-MS/MS method for Acalabrutinib and its active metabolite using this compound.[1]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (this compound and its metabolite's deuterated analog).

  • Vortex for 10 seconds to mix.

  • Add 100 µL of 0.1% formic acid in water and vortex for another 10 seconds.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Shimadzu LC-20AD or equivalent

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35 v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acalabrutinib: m/z 466.1 → 372.2

    • This compound (IS): m/z 470.2 → 372.2

    • Acalabrutinib M27: m/z 482.2 → 388.4

    • Acalabrutinib M27-D4 (IS): m/z 486.2 → 388.4

Acalabrutinib's Mechanism of Action: The BTK Signaling Pathway

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[2] In certain B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cancer cell growth. Acalabrutinib covalently binds to a cysteine residue in the BTK active site, leading to irreversible inhibition of its kinase activity and subsequent disruption of the downstream signaling cascade.[2]

Acalabrutinib_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, PI3K) DAG_IP3->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib inhibits BTK within the B-Cell Receptor signaling pathway.

Conclusion

The validation data and experimental protocols presented in this guide demonstrate that a bioanalytical method for Acalabrutinib using this compound as an internal standard is highly reliable, accurate, and precise. The inherent advantages of using a stable isotope-labeled internal standard, such as mitigating matrix effects and improving reproducibility, make this compound the superior choice for pharmacokinetic and other quantitative studies of Acalabrutinib. This robust methodology is crucial for generating high-quality data in drug development and clinical research, ultimately contributing to a better understanding of the drug's behavior and efficacy.

References

cross-validation of Acalabrutinib assays between laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Acalabrutinib Quantification and Pharmacodynamic Assays for Researchers and Drug Development Professionals

Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a significant therapeutic agent in the treatment of various B-cell malignancies.[1][2] Its high selectivity and covalent binding to BTK offer a favorable safety profile compared to its predecessor, ibrutinib.[3][4] The robust clinical development and use of acalabrutinib necessitate reliable and reproducible analytical methods to quantify the drug concentration and to measure its pharmacodynamic effect, primarily through BTK occupancy assays.

I. Quantification of Acalabrutinib by RP-HPLC

RP-HPLC is the predominant method for the quantitative determination of acalabrutinib in bulk drug and pharmaceutical dosage forms. Several laboratories have independently developed and validated methods, each with slight variations in chromatographic conditions. Below is a summary of their reported performance characteristics.

Comparative Performance of Validated RP-HPLC Methods
ParameterMethod 1[5]Method 2[6]Method 3[7]Method 4[8]Method 5[9]
Column Zodiasil C18 (150x4.6mm, 5µm)SunFire C18 (150x4.6mm, 10µm)BDS C18 (150x4.6mm, 5µm)Symmetry ODS C18 (250x4.6mm, 5µm)Develosil ODS HG-5 C18 (150x4.6mm, 5µm)
Mobile Phase Water:Methanol (60:40 v/v)0.1% OPA:Ethanol & Water (50:50) in ratio 60:40 v/v0.1% KH2PO4:Acetonitrile (70:30 v/v)Methanol:Phosphate Buffer (35:65 v/v)Methanol:Phosphate Buffer (pH 3.6) (45:55 v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 230 nm220 nm294 nm235 nm255 nm
Retention Time 2.761 min2.343 min2.585 min3.006 minNot Specified
Linearity Range 25-150 µg/mLNot Specified12.5-75 µg/mL6-14 µg/mL12-28 µg/mL
Correlation (r²) 0.9997Not Specified0.9990.99960.9995
% Recovery 100.36%100.47%99.81%Within LimitsGood
Precision (%RSD) < 2%< 1.0%< 2%< 2%Not Specified
LOD 0.03 µg/mL0.28 µg/mL0.408 µg/mLNot Specified5.004 µg/mL
LOQ 0.08 µg/mL0.86 µg/mL1.236 µg/mLNot Specified15.164 µg/mL

LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Percent Relative Standard Deviation.

The data indicates that while chromatographic conditions vary, multiple laboratories have successfully developed precise, accurate, and linear RP-HPLC methods for acalabrutinib quantification. The choice of a specific method may depend on the available instrumentation, desired sensitivity, and the specific formulation being tested.

II. Pharmacodynamic Assays: Measuring BTK Occupancy

Pharmacodynamic (PD) assays are crucial for understanding the relationship between drug concentration and its biological effect. For acalabrutinib, this involves measuring the extent to which it binds to and inhibits BTK in target cells. These assays are more complex than simple drug quantification and are essential in clinical trials to inform dose selection and scheduling.[2]

BTK Occupancy and Signaling Inhibition

Clinical studies have demonstrated that acalabrutinib achieves high and sustained BTK occupancy in patients with Chronic Lymphocytic Leukemia (CLL).[3][10] For instance, at a dose of 100 mg twice daily, median BTK occupancy at trough levels was 95.3%.[3][10] This high level of target engagement leads to the inhibition of downstream B-cell receptor (BCR) and NFκB signaling pathways.[3][4]

One of the advanced methods for measuring BTK occupancy is a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.[2] This type of assay can simultaneously measure both free and total BTK levels, allowing for an accurate determination of target occupancy in clinical samples like Peripheral Blood Mononuclear Cells (PBMCs), as well as cells from lymph nodes and bone marrow.[2]

The data from these PD assays are critical for comparing the effectiveness of different BTK inhibitors and dosing regimens. For example, studies have shown that twice-daily dosing of acalabrutinib leads to higher trough BTK occupancy compared to once-daily dosing, resulting in more profound and sustained inhibition of BCR signaling.[3][10]

III. Experimental Protocols

Detailed methodologies are vital for the replication and comparison of results across different laboratories. Below are representative protocols for both RP-HPLC and BTK Occupancy assays, synthesized from the referenced literature.

A. Protocol for RP-HPLC Quantification of Acalabrutinib

This protocol is a generalized representation based on common elements from the cited studies.[5][6][7][8]

1. Materials and Reagents:

  • Acalabrutinib reference standard

  • HPLC grade Methanol, Acetonitrile, and Water

  • Potassium dihydrogen phosphate (KH2PO4) or Orthophosphoric acid (OPA)

  • Placebo formulation (if analyzing dosage forms)

2. Chromatographic Conditions (Example):

  • Instrument: HPLC system with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of an aqueous buffer (e.g., 0.1% KH2PO4) and an organic solvent (e.g., Acetonitrile) in a defined ratio (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 294 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of acalabrutinib (e.g., 500 µg/mL) by accurately weighing the reference standard and dissolving it in the diluent (often the mobile phase).

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 12.5-75 µg/mL).

4. Sample Preparation (from Capsules):

  • Weigh and finely powder the contents of multiple capsules to get an average weight.

  • Accurately weigh a portion of the powder equivalent to a known amount of acalabrutinib and transfer it to a volumetric flask.

  • Add diluent, sonicate to dissolve the drug, and then make up the volume.

  • Filter the solution through a 0.45 µm filter before injection.

5. Analysis and Data Interpretation:

  • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of acalabrutinib in the samples by interpolating their peak areas from the calibration curve.

  • Validate the method by assessing parameters like linearity, accuracy (% recovery), precision (intra- and inter-day variation), specificity, LOD, and LOQ as per ICH guidelines.

B. Protocol for TR-FRET Based BTK Occupancy Assay

This protocol outlines the key steps for a homogeneous TR-FRET assay for BTK occupancy, as described in the literature.[2]

1. Principle: The assay uses two antibodies against BTK, each labeled with one component of a FRET pair (e.g., a donor fluorophore and an acceptor fluorophore). When both antibodies bind to the same BTK molecule, the donor and acceptor are brought into proximity, generating a FRET signal. A labeled small molecule probe that competes with acalabrutinib for the BTK active site is also used to measure the amount of unoccupied BTK.

2. Materials and Reagents:

  • Patient-derived cells (e.g., PBMCs).

  • Lysis buffer.

  • Anti-BTK antibodies conjugated to FRET donor and acceptor fluorophores.

  • Biotinylated BTK-binding probe.

  • Streptavidin-labeled FRET component.

  • Purified recombinant human BTK protein (for standard curve).

  • TR-FRET compatible plate reader.

3. Assay Workflow:

  • Cell Lysis: Isolate PBMCs from patient blood samples and prepare cell lysates.

  • Assay Plate Preparation: Add cell lysates to a microplate.

  • Reagent Addition:

    • To measure Total BTK , add the pair of anti-BTK FRET-labeled antibodies.

    • To measure Unoccupied BTK , add the biotinylated BTK probe along with streptavidin-FRET acceptor and an anti-BTK-FRET donor antibody.

  • Incubation: Incubate the plates to allow for antibody/probe binding.

  • Detection: Read the plates on a TR-FRET plate reader, measuring the emission from the acceptor and donor fluorophores.

  • Calculation:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Quantify total and unoccupied BTK concentrations from standard curves generated using recombinant BTK.

    • BTK Occupancy (%) = [1 - (Unoccupied BTK / Total BTK)] * 100.

IV. Mandatory Visualizations

Acalabrutinib Mechanism of Action

Acalabrutinib_Pathway cluster_BCR B-Cell Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_MAPK NF-κB / MAPK Pathways DAG_IP3->NFkB_MAPK Proliferation B-Cell Proliferation, Trafficking, Adhesion NFkB_MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition (Cys481) RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Acalabrutinib Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Extract Acalabrutinib from Dosage Form Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify BTK_Occupancy_Workflow cluster_sample Sample Processing cluster_assay TR-FRET Assay cluster_analysis Data Analysis Blood Collect Patient Blood Sample PBMC Isolate PBMCs Blood->PBMC Lyse Prepare Cell Lysate PBMC->Lyse Plate Aliquot Lysate into Microplate Lyse->Plate Reagents Add FRET Probes & Antibodies Plate->Reagents Incubate Incubate Reagents->Incubate Read Read Plate (TR-FRET Signal) Incubate->Read Calculate Calculate Total & Unoccupied BTK Read->Calculate Occupancy Determine % BTK Occupancy Calculate->Occupancy

References

Acalabrutinib-D4: The Gold Standard for Bioequivalence Studies of Acalabrutinib Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Acalabrutinib-D4, a deuterated analog of the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, has emerged as the preferred internal standard for bioequivalence and pharmacokinetic studies of Acalabrutinib formulations. Its structural similarity and resulting co-elution with the parent drug in chromatographic analyses ensure the highest accuracy and precision in quantifying Acalabrutinib in biological matrices. This guide provides a comparative overview of this compound against other internal standards and details the robust bioanalytical methods it enables.

Bioequivalence studies are a critical component of generic drug development, ensuring that new formulations perform comparably to the originator product.[1][2][3][4] For a highly selective and potent BTK inhibitor like Acalabrutinib, used in the treatment of various B-cell malignancies, precise quantification in plasma is paramount.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in LC-MS/MS bioanalysis to correct for variability during sample processing and analysis.[7][8][9][10]

Comparison of Internal Standards for Acalabrutinib Bioanalysis

The choice of an internal standard is a critical decision in the development of a reliable bioanalytical method. While other compounds can be used, a deuterated analog like this compound offers significant advantages over structurally unrelated compounds.

FeatureThis compound (Deuterated Analog)Nifedipine (Structurally Unrelated)
Chemical Structure Identical to Acalabrutinib with four deuterium atoms replacing hydrogen atoms.[11][12]A dihydropyridine calcium channel blocker, structurally distinct from Acalabrutinib.[13]
Chromatographic Behavior Co-elutes with Acalabrutinib, providing optimal compensation for matrix effects and instrument variability.[8][10]Elutes at a different retention time (6.8 min vs. 4.6 min for Acalabrutinib), which may not fully compensate for analyte-specific variations.[13]
Ionization Efficiency Nearly identical to Acalabrutinib, ensuring consistent response in the mass spectrometer.[8]Different ionization properties can lead to variations in analytical response.
Regulatory Acceptance Preferred by regulatory agencies like the FDA and EMA for bioanalytical method validation due to its ability to mimic the analyte.[7][8][10]May require more extensive validation to demonstrate its suitability as an internal standard.[13]
Methodology Primarily used in highly sensitive and specific LC-MS/MS methods.[11][14]Has been used in RP-HPLC methods with UV detection.[13]

Experimental Protocols for Acalabrutinib Quantification

The use of this compound is central to a validated LC-MS/MS method for the simultaneous determination of Acalabrutinib and its active metabolite, ACP-5862, in human plasma.[11]

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add the internal standard working solution (containing this compound).

  • Add methyl tertiary butyl ether (TBME) as the extraction solvent.

  • Vortex for 10 minutes at 2000 rpm.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[15]

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method for the analysis of Acalabrutinib and its metabolite using this compound as an internal standard is summarized below.[11][14]

ParameterCondition
LC System Shimadzu LC-20AD
Column Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)
Flow Rate 1 mL/min
MS System Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
MRM Transitions Acalabrutinib: Specific parent > product ion transition; this compound: Specific parent > product ion transition
Linearity Range 5.000 ng/mL to 1600 ng/mL

This method has been successfully applied to human pharmacokinetic studies and has demonstrated high accuracy and precision.[11]

Visualizing Key Processes

To better understand the context and application of this compound, the following diagrams illustrate the relevant biological pathway and the analytical workflow.

G Acalabrutinib's Mechanism of Action BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (Proliferation, Survival) BTK->Downstream Promotes Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition Inhibition Inhibition->BTK

Caption: Simplified signaling pathway of Acalabrutinib's inhibition of BTK.

G Bioanalytical Workflow for Acalabrutinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the bioanalysis of Acalabrutinib using this compound.

References

A Comparative Guide to Acalabrutinib Quantification: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Acalabrutinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of the most common analytical methods, focusing on their reported accuracy and precision, supported by experimental data from published studies.

Quantitative Performance of Acalabrutinib Quantification Methods

The primary methods for Acalabrutinib quantification are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. LC-MS/MS methods are generally favored for bioanalytical applications due to their high sensitivity and selectivity, while HPLC-UV methods are often employed for the analysis of bulk drug and pharmaceutical formulations.[1][2]

The following table summarizes the performance characteristics of various published methods for Acalabrutinib quantification.

MethodMatrixLinearity RangeAccuracy (%)Precision (%RSD)Reference
LC-MS/MS Human Plasma5.000 - 1600 ng/mLWithin ±15% of nominal≤15%[3]
LC-MS/MS Human Plasma1 - 1000 ng/mLBelow 15%1.8 - 9.7%[4]
UPLC-MS/MS Human Liver Microsomes1 - 3000 ng/mL-2.87% to 4.11% (Intra-day), -1.00% to 8.36% (Inter-day)Not explicitly stated, but within FDA guidelines[5][6]
LC-MS/MS Rat Plasma0.2 - 199.14 ng/mLWithin acceptable limits per USFDA guidelinesWithin acceptable limits per USFDA guidelines[2]
RP-HPLC Human Plasma50 - 3000 ng/mL>90% recovery< 5%[7]
RP-HPLC Bulk and Dosage Form12.5 - 75 µg/mL98.73% - 100.66% recovery< 2%[8]
RP-HPLC Bulk and Capsule Form6 - 14 µg/mLWithin acceptable limits< 2%[1]
RP-HPLC Capsule Dosage Form5 - 20 µg/mLGood recoveryNot explicitly stated, but method deemed precise[9]

Note: Accuracy is often reported as the percentage deviation of the measured concentration from the nominal concentration or as percent recovery. Precision is typically expressed as the relative standard deviation (%RSD). The acceptable limits for accuracy and precision for bioanalytical methods are generally within ±15% (±20% for the Lower Limit of Quantification) as per USFDA guidelines.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of key experimental protocols from the cited literature.

LC-MS/MS Method for Acalabrutinib and its Active Metabolite in Human Plasma[3][10]
  • Sample Preparation: Liquid-liquid extraction using methyl tertiary butyl ether (TBME). Deuterated analogs of Acalabrutinib and its metabolite were used as internal standards.

  • Chromatography: Zorbax Eclipse XDB-C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: Tandem mass spectrometry.

RP-HPLC Method for Acalabrutinib in Human Plasma[7]
  • Sample Preparation: Liquid-liquid extraction with diethyl ether and methanol (50:50, v/v). Nifedipine was used as an internal standard.

  • Chromatography: KNAUER Eurospher II C18 Column (250 × 4.6 mm, 5µ).

  • Mobile Phase: Methanol, acetonitrile, and 0.1% orthophosphoric acid (45:35:20, v/v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection: UV detection, wavelength not specified.

RP-HPLC Method for Acalabrutinib in Bulk and Dosage Form[11]
  • Chromatography: Zorbax XDB-C18 column (250×4.6 mm; 5 µm).

  • Mobile Phase: Phosphate buffer pH 6.4 and methanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 238 nm.

Visualizing Key Processes

To further clarify the methodologies and the biological context of Acalabrutinib, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MS/MS) ionization->detection data Data Acquisition and Processing detection->data calibration Calibration Curve Construction data->calibration concentration Concentration Calculation calibration->concentration

Caption: General workflow for Acalabrutinib quantification by LC-MS/MS.

Acalabrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[10]

cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Calcium Ca²⁺ Mobilization IP3->Calcium NFkB NF-κB Activation PKC->NFkB Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib's inhibition of the BCR signaling pathway.

References

Acalabrutinib-D4: A Comparative Analysis of Inter-Day and Intra-Day Pharmacokinetic Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic variability of Acalabrutinib-D4, a deuterated version of the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib. While direct comparative data on the inter-day and intra-day variability of this compound is not yet publicly available, this guide will synthesize existing data on Acalabrutinib and other BTK inhibitors, alongside the theoretical benefits of deuteration, to provide a framework for understanding the potential advantages of this compound.

Executive Summary

Acalabrutinib is a highly selective, second-generation BTK inhibitor used in the treatment of various B-cell malignancies.[1][2] Pharmacokinetic variability, both within a single day (intra-day) and between different days (inter-day), can impact a drug's efficacy and safety profile. Deuteration, the process of replacing hydrogen atoms with deuterium, has been shown to alter the pharmacokinetic properties of drugs, often leading to reduced metabolism and a more consistent plasma concentration profile.[3][4] This guide explores the potential for this compound to exhibit lower inter-day and intra-day variability compared to its non-deuterated counterpart and other BTK inhibitors.

Introduction to Acalabrutinib and the Role of BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[1] By irreversibly binding to BTK, Acalabrutinib effectively blocks this signaling cascade, leading to decreased tumor cell proliferation and survival.

The BTK Signaling Pathway

The binding of an antigen to the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation of key downstream proteins. BTK plays a crucial role in amplifying this signal, ultimately leading to the activation of transcription factors that promote cell growth and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Transcription Transcription Factors (e.g., NF-κB) IP3_DAG->Transcription activate Proliferation Cell Proliferation & Survival Transcription->Proliferation Acalabrutinib Acalabrutinib / this compound Acalabrutinib->BTK inhibits

Figure 1: Acalabrutinib's mechanism of action within the BTK signaling pathway.

The Potential Impact of Deuteration on Pharmacokinetic Variability

Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This seemingly small change in mass can have a significant impact on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs.[3][4]

This "kinetic isotope effect" can lead to:

  • Reduced Metabolism: A slower rate of breakdown can lead to a longer drug half-life.

  • Increased Exposure: A higher area under the concentration-time curve (AUC) may be observed.

  • Altered Metabolite Profile: The formation of certain metabolites may be reduced.

  • Potentially Reduced Variability: By slowing down and making the metabolic process more consistent, deuteration may lead to lower inter-day and intra-day variability in drug plasma concentrations.

While specific data for this compound is not available, studies on other deuterated drugs have demonstrated these effects, leading to improved pharmacokinetic profiles and, in some cases, better safety and efficacy.[5][6]

Deuteration_Effect cluster_0 Non-Deuterated Drug (Acalabrutinib) cluster_1 Deuterated Drug (this compound) Acalabrutinib Acalabrutinib (C-H bonds) Metabolism1 Rapid & Variable Metabolism (CYP3A4) Acalabrutinib->Metabolism1 Variability1 Higher Inter- & Intra-Day Variability Metabolism1->Variability1 AcalabrutinibD4 This compound (C-D bonds) Metabolism2 Slower & More Consistent Metabolism AcalabrutinibD4->Metabolism2 Variability2 Potentially Lower Inter- & Intra-Day Variability Metabolism2->Variability2

Figure 2: Theoretical impact of deuteration on pharmacokinetic variability.

Comparative Pharmacokinetic Variability of BTK Inhibitors

The following table summarizes the available data on the pharmacokinetic variability of Acalabrutinib and other commercially available BTK inhibitors. It is important to note that direct comparisons of variability between different studies should be made with caution due to potential differences in study design, patient populations, and analytical methods.

DrugParameterVariability (Coefficient of Variation, CV%)Citation(s)
Acalabrutinib Within-Subject Cmax29.8%[7]
Within-Subject AUC15.1%[7]
Between-Subject CmaxUp to ~58%[7]
Between-Subject AUCUp to ~39%[7]
Ibrutinib Inter-Individual Clearance67%[5]
Intra-Individual Clearance47%[5]
Zanubrutinib Inter-Individual Clearance36.7%
Inter-Individual Central Volume of Distribution37.1%

Note: Data for this compound is not currently available in the public domain. The table will be updated as new information becomes available.

Experimental Protocols for Assessing Inter-Day and Intra-Day Variability

The assessment of inter-day and intra-day pharmacokinetic variability is a critical component of clinical drug development and is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][6][8] A typical study to evaluate this variability involves a crossover design.

General Experimental Workflow

Experimental_Workflow Start Study Start Screening Subject Screening & Enrollment Start->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Single Dose Administration Randomization->Period1 Sampling1 Serial Blood Sampling (Intra-day) Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Bioanalytical Sample Analysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Single Dose Administration (Different Day) Washout->Period2 Sampling2 Serial Blood Sampling (Inter-day) Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic & Statistical Analysis (CV% Calculation) Analysis->PK_Analysis End Study End PK_Analysis->End

Figure 3: General workflow for a crossover study to assess pharmacokinetic variability.
Key Methodological Considerations:

  • Study Design: A randomized, two-period, two-sequence crossover design is often employed. This design allows for the assessment of both intra- and inter-subject variability.

  • Subjects: Healthy volunteers are typically recruited to minimize the influence of disease-related factors on pharmacokinetics.

  • Dosing: A single oral dose of the investigational drug is administered on two separate occasions (e.g., separated by a washout period of at least five half-lives) to assess inter-day variability.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a 24-hour period (or longer, depending on the drug's half-life) after each dose to characterize the concentration-time profile for intra-day variability.

  • Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation of this method must adhere to strict guidelines from regulatory bodies like the ICH to ensure accuracy and precision.[3][4][6]

  • Statistical Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration) are calculated for each subject in each period. The intra-day and inter-day variability are then expressed as the coefficient of variation (CV%).

Conclusion

While definitive data on the inter-day and intra-day variability of this compound are not yet available, the principles of deuteration strongly suggest a potential for a more favorable pharmacokinetic profile compared to non-deuterated Acalabrutinib. A reduction in metabolic rate could lead to less fluctuation in plasma concentrations, potentially resulting in a more consistent therapeutic effect and an improved safety profile. The available data on existing BTK inhibitors highlight the inherent variability in their pharmacokinetics, underscoring the need for further research into strategies, such as deuteration, that could lead to more predictable drug performance. As clinical development of this compound progresses, forthcoming data will be crucial to substantiate these potential advantages and to fully characterize its pharmacokinetic profile in comparison to Acalabrutinib and other agents in its class.

References

performance characteristics of Acalabrutinib-D4 in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Acalabrutinib vs. Ibrutinib: A Comparative Guide for Researchers

An Objective Analysis of Second-Generation BTK Inhibition in Clinical Trials

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Acalabrutinib, a second-generation BTK inhibitor, was developed to improve upon the first-in-class inhibitor, ibrutinib, by offering greater selectivity and potentially a more favorable safety profile. This guide provides a detailed comparison of the performance characteristics of acalabrutinib and ibrutinib, with a focus on data from pivotal clinical trials.

It is important to clarify that "Acalabrutinib-D4," a deuterated form of acalabrutinib, is not a compound that has been clinically evaluated in late-stage trials for efficacy and safety against other therapies. Deuterated compounds are often synthesized for research purposes to alter pharmacokinetic properties, but extensive clinical data for this compound is not publicly available. Therefore, this guide will focus on the extensive clinical trial data available for acalabrutinib.

Performance Characteristics: Acalabrutinib vs. Ibrutinib

The following tables summarize the key efficacy and safety data from head-to-head and comparative clinical trials of acalabrutinib and ibrutinib in patients with Chronic Lymphocytic Leukemia (CLL).

Efficacy in Relapsed/Refractory CLL: ELEVATE-RR Trial

The ELEVATE-RR trial was a phase 3, randomized, open-label study directly comparing the efficacy and safety of acalabrutinib versus ibrutinib in patients with previously treated CLL with high-risk features (del(17p) or del(11q)).[1]

Efficacy EndpointAcalabrutinib (n=268)Ibrutinib (n=267)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 38.4 months38.4 months1.00 (0.79-1.27)Non-inferior
Overall Survival (OS) at 40.9 months Not ReachedNot Reached0.82 (0.59-1.15)-
Safety Profile Comparison: ELEVATE-RR Trial
Adverse Event (Any Grade)Acalabrutinib (n=268)Ibrutinib (n=267)P-value
Atrial Fibrillation/Flutter 9.4%16.0%0.02
Hypertension Lower with AcalabrutinibHigher with Ibrutinib-
Bleeding Events Lower with AcalabrutinibHigher with Ibrutinib-
Diarrhea Lower with AcalabrutinibHigher with Ibrutinib-
Arthralgia Lower with AcalabrutinibHigher with Ibrutinib-
Headache Higher with AcalabrutinibLower with Ibrutinib-
Cough Higher with AcalabrutinibLower with Ibrutinib-
Fatigue Higher with AcalabrutinibLower with Ibrutinib-
Grade ≥3 Infections 30.8%30.0%-
Treatment Discontinuation due to Adverse Events 14.7%21.3%-

Efficacy in Treatment-Naïve CLL: ELEVATE-TN Trial

The ELEVATE-TN trial was a phase 3 study that evaluated acalabrutinib alone or in combination with obinutuzumab versus chlorambucil plus obinutuzumab in patients with previously untreated CLL.[2][3][4]

Efficacy Endpoint (4-year follow-up)Acalabrutinib + Obinutuzumab (n=179)Acalabrutinib Monotherapy (n=179)Chlorambucil + Obinutuzumab (n=177)
Estimated 48-month PFS rate 87%78%25%
Overall Response Rate (ORR) 96.1%89.9%82.5%
Complete Response (CR) 27%11%12%

Efficacy in Relapsed/Refractory CLL: ASCEND Trial

The ASCEND trial was a phase 3 study comparing acalabrutinib with investigator's choice of idelalisib plus rituximab or bendamustine plus rituximab in patients with relapsed or refractory CLL.[5][6][7]

Efficacy Endpoint (18-month follow-up)Acalabrutinib (n=155)Investigator's Choice (Idelalisib/Rituximab or Bendamustine/Rituximab) (n=155)Hazard Ratio (95% CI)P-value
Estimated 18-month PFS rate 82%48%0.27 (0.18-0.40)<0.0001
Median PFS Not Reached16.8 months--

Experimental Protocols

ELEVATE-RR Trial (NCT02477696)
  • Study Design: A randomized, multicenter, open-label, non-inferiority phase 3 trial.

  • Patient Population: Patients with previously treated CLL with the presence of a del(17p) or del(11q).

  • Intervention Arms:

    • Acalabrutinib: 100 mg orally twice daily.

    • Ibrutinib: 420 mg orally once daily.

  • Primary Endpoint: Progression-free survival (PFS).

  • Key Secondary Endpoints: Incidence of atrial fibrillation, incidence of grade ≥3 infections, Richter's transformation, and overall survival (OS).

ELEVATE-TN Trial (NCT02475681)
  • Study Design: A randomized, multicenter, open-label, phase 3 trial.[2][3]

  • Patient Population: Patients with treatment-naïve CLL, aged ≥65 years, or <65 years with coexisting conditions.[3]

  • Intervention Arms:

    • Acalabrutinib (100 mg twice daily) plus obinutuzumab.

    • Acalabrutinib monotherapy (100 mg twice daily).

    • Chlorambucil plus obinutuzumab.[2][3]

  • Primary Endpoint: Progression-free survival (PFS) for the acalabrutinib plus obinutuzumab arm versus the chlorambucil plus obinutuzumab arm.

  • Key Secondary Endpoints: PFS for acalabrutinib monotherapy versus chlorambucil plus obinutuzumab, overall response rate (ORR), and overall survival (OS).[3]

ASCEND Trial (NCT02970318)
  • Study Design: A global, randomized, multicenter, open-label, phase 3 trial.[5][6]

  • Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.[6]

  • Intervention Arms:

    • Acalabrutinib monotherapy (100 mg orally twice daily).

    • Investigator's choice of either idelalisib (150 mg orally twice daily) plus rituximab or bendamustine (70 mg/m²) plus rituximab.[6]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[5][7]

  • Key Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.[5][6]

Signaling Pathway and Experimental Workflow

Acalabrutinib Mechanism of Action

Acalabrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase (BTK).[8][9] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[10] By blocking BTK, acalabrutinib disrupts these downstream signaling pathways, ultimately inhibiting the survival and proliferation of malignant B-cells.[8] Compared to ibrutinib, acalabrutinib has demonstrated higher selectivity for BTK with minimal off-target activity on other kinases such as ITK, EGFR, and TEC family kinases.[11] This increased selectivity is thought to contribute to its improved tolerability profile.[9]

Acalabrutinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG PIP2 PIP2 PIP2->IP3_DAG NF_kB NF-κB IP3_DAG->NF_kB ERK ERK IP3_DAG->ERK AKT AKT IP3_DAG->AKT Proliferation Cell Proliferation & Survival NF_kB->Proliferation ERK->Proliferation AKT->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

Experimental Workflow for a Typical Phase 3 Clinical Trial

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Eligibility Eligibility Criteria Met? (e.g., Diagnosis, Prior Therapies) Informed_Consent Informed Consent Eligibility->Informed_Consent Yes Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Arm A: Acalabrutinib Randomization->Arm_A Arm_B Arm B: Comparator Drug (e.g., Ibrutinib) Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle PFS_Assessment Progression-Free Survival (PFS) Assessment Treatment_Cycle->PFS_Assessment Safety_Monitoring Adverse Event Monitoring Treatment_Cycle->Safety_Monitoring OS_Assessment Overall Survival (OS) Assessment PFS_Assessment->OS_Assessment Data_Analysis Statistical Analysis Safety_Monitoring->Data_Analysis OS_Assessment->Data_Analysis

Caption: Generalized workflow of a phase 3 clinical trial.

References

Acalabrutinib and its Active Metabolite ACP-5862: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of B-cell malignancies.[1][2] Upon administration, acalabrutinib is extensively metabolized, primarily by CYP3A enzymes, to its major active metabolite, ACP-5862.[3][4][5][6] This metabolite circulates at concentrations higher than the parent drug and contributes to the overall therapeutic effect.[3][7] Understanding the distinct and overlapping pharmacological profiles of both acalabrutinib and ACP-5862 is crucial for researchers and drug development professionals to fully comprehend the drug's mechanism of action and clinical profile. This guide provides a detailed comparative analysis of acalabrutinib and ACP-5862, supported by experimental data, to elucidate their respective contributions to BTK inhibition and overall clinical activity.

Comparative Pharmacological and Physicochemical Properties

Acalabrutinib and ACP-5862 share a similar mechanism of action, irreversibly binding to the Cys481 residue of BTK, thereby inhibiting its kinase activity.[8] However, there are notable differences in their potency, pharmacokinetic profiles, and metabolic characteristics. The following tables summarize the key quantitative data for a direct comparison.

Table 1: In Vitro Potency and Selectivity
ParameterAcalabrutinibACP-5862Reference(s)
BTK IC50 3 nM5.0 nM[9][10]
BTK Inactivation Rate (kinact) ~2x higher than ACP-5862~Half of Acalabrutinib[4]
Kinase Selectivity Highly selective for BTKSimilar high selectivity to Acalabrutinib[4][8][11]
hWB EC50 (anti-IgD-induced CD69) 9.2 ± 4.4 nM64 ± 6 nM[4]
hWB EC90 (anti-IgD-induced CD69) 72 ± 20 nM544 ± 376 nM[4]
Table 2: Comparative Pharmacokinetics
ParameterAcalabrutinibACP-5862Reference(s)
Time to Max. Concentration (Tmax) 0.5 hours0.75 hours[3]
Terminal Elimination Half-life (t1/2) 1.4 hours6.4 hours[3]
Apparent Oral Clearance (CL/F) 169 L/h21.9 L/h[12]
Steady-State Volume of Distribution (Vss) ~101 L~67 L[3][6]
Plasma Protein Binding 97.5%98.6%[3][6]
Geometric Mean AUC ~2-3 fold lower than ACP-5862~2-3 fold higher than Acalabrutinib[3][7]
Table 3: Metabolic and Drug Interaction Profile
ParameterAcalabrutinibACP-5862Reference(s)
Primary Metabolizing Enzyme CYP3A4CYP3A4[5][8][11]
Formation Km (ACP-5862) N/A2.78 µM[5][8][11]
Formation Vmax (ACP-5862) N/A4.13 pmol/pmol CYP3A/min[5][8][11]
Intrinsic Clearance N/A23.6 µL/min per mg[8][11]
CYP Inhibition (weak) CYP2C8, CYP2C9, CYP3A4CYP2C9, CYP2C19[8][11]
CYP Induction CYP1A2, CYP2B6, CYP3A4 (in vitro)CYP3A4 (in vitro)[3]
Transporter Substrate P-gp, BCRPP-gp, BCRP[3][11]

Signaling Pathway and Metabolism

Acalabrutinib and ACP-5862 both exert their therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. The diagram below illustrates the metabolic conversion of acalabrutinib and the subsequent inhibition of the BTK signaling cascade by both the parent drug and its active metabolite.

G cluster_metabolism Metabolism cluster_signaling BCR Signaling Pathway Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP5862 CYP3A4 BTK Bruton's Tyrosine Kinase (BTK) Acalabrutinib->BTK Inhibition ACP5862->BTK Inhibition BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ca->NFkB

Metabolism of Acalabrutinib and Inhibition of the BCR Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize and compare acalabrutinib and ACP-5862.

BTK Inhibition Assay (LanthaScreen™ Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the inhibition of BTK.

Workflow Diagram:

G cluster_workflow LanthaScreen™ BTK Assay Workflow start Start add_reagents Add BTK enzyme, fluorescently labeled substrate, and ATP to microplate wells start->add_reagents add_inhibitor Add Acalabrutinib or ACP-5862 at varying concentrations add_reagents->add_inhibitor incubate1 Incubate at room temperature add_inhibitor->incubate1 add_antibody Add terbium-labeled anti-phosphopeptide antibody (detection reagent) incubate1->add_antibody incubate2 Incubate at room temperature add_antibody->incubate2 read_plate Read TR-FRET signal on a fluorescence plate reader incubate2->read_plate end End read_plate->end

Workflow for the LanthaScreen™ BTK Inhibition Assay.

Protocol:

  • Reagent Preparation: Dilute recombinant human BTK enzyme, a fluorescein-labeled poly-GT substrate, and ATP to their final desired concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Serially dilute acalabrutinib and ACP-5862 in DMSO and then into the kinase reaction buffer. Add the diluted compounds to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of BTK enzyme, substrate, and ATP to the wells containing the inhibitors.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and initiate the detection phase by adding a solution containing a terbium-labeled anti-phosphotyrosine antibody in a TR-FRET dilution buffer.

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the ratio of the emission signals (520 nm / 495 nm). The IC50 values are determined by fitting the dose-response curves using a non-linear regression model.

Kinome Scanning (KINOMEscan™)

This is a competitive binding assay used to determine the selectivity of kinase inhibitors.

Workflow Diagram:

G cluster_workflow KINOMEscan™ Workflow start Start prepare_kinases Immobilize a panel of DNA-tagged kinases on a solid support start->prepare_kinases add_inhibitor Add Acalabrutinib or ACP-5862 prepare_kinases->add_inhibitor add_ligand Add a broadly selective, immobilized ATP-competitive ligand add_inhibitor->add_ligand incubate Incubate to allow for binding competition add_ligand->incubate wash Wash to remove unbound components incubate->wash elute Elute and quantify the amount of DNA-tagged kinase bound to the solid support using qPCR wash->elute end End elute->end

Workflow for the KINOMEscan™ Selectivity Profiling Assay.

Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 400 kinases.

  • Reaction Setup: Kinases, tagged with a unique DNA identifier, are incubated with the test compound (acalabrutinib or ACP-5862) and the immobilized ligand in a multi-well plate.

  • Competition and Binding: The test compound and the immobilized ligand compete for binding to the active site of the kinases.

  • Washing and Elution: After incubation, the wells are washed to remove unbound components. The kinases that remain bound to the immobilized ligand are then eluted.

  • Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) with primers specific for the DNA tag of each kinase.

  • Data Analysis: The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Cell-Based Assay: Inhibition of B-cell Activation (CD69 Expression)

This assay measures the ability of acalabrutinib and ACP-5862 to inhibit the activation of B-cells in human whole blood or peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

G cluster_workflow B-Cell Activation Assay Workflow start Start prepare_cells Isolate PBMCs or use fresh human whole blood start->prepare_cells add_inhibitor Pre-incubate cells with Acalabrutinib or ACP-5862 prepare_cells->add_inhibitor stimulate_cells Stimulate B-cell activation with an anti-IgD or anti-IgM antibody add_inhibitor->stimulate_cells incubate Incubate cells at 37°C stimulate_cells->incubate stain_cells Stain cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69 incubate->stain_cells analyze_cells Analyze CD69 expression on the B-cell population by flow cytometry stain_cells->analyze_cells end End analyze_cells->end

Workflow for the Cell-Based B-Cell Activation Assay.

Protocol:

  • Cell Preparation: Fresh human whole blood or isolated PBMCs are used.

  • Compound Incubation: The cells are pre-incubated with various concentrations of acalabrutinib or ACP-5862 for a specified time (e.g., 30 minutes) at 37°C.

  • B-cell Stimulation: B-cell activation is induced by adding an anti-IgD or anti-IgM antibody to the cell suspension.

  • Incubation: The cells are incubated for a further period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Staining: After incubation, red blood cells are lysed (if using whole blood). The cells are then stained with a cocktail of fluorescently labeled antibodies, including a B-cell marker (e.g., anti-CD19) and an activation marker (e.g., anti-CD69).

  • Flow Cytometry: The expression of CD69 on the CD19-positive B-cell population is analyzed using a flow cytometer.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of CD69-positive B-cells against the concentration of the inhibitor and fitting the data to a dose-response curve.

Conclusion

The comprehensive analysis of acalabrutinib and its active metabolite, ACP-5862, reveals a synergistic contribution to the overall clinical efficacy of the drug. While acalabrutinib is a more potent inhibitor of BTK on a molar basis, the higher and more sustained plasma concentrations of ACP-5862 suggest that it plays a significant role in maintaining BTK inhibition over the dosing interval.[3][7] Both compounds exhibit a high degree of selectivity for BTK, which is consistent with the favorable safety profile of acalabrutinib.[4][8][11] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of these compounds and to guide the development of future kinase inhibitors. The combined action of acalabrutinib and ACP-5862 underscores the importance of characterizing active metabolites in drug development to fully understand the therapeutic potential and clinical performance of a new chemical entity. No clinically meaningful correlations between the pharmacokinetic exposure of acalabrutinib and its metabolite and efficacy or safety outcomes have been observed, supporting a fixed-dosing regimen.[13][14][15]

References

Establishing Limits of Detection and Quantification for Acalabrutinib with Acalabrutinib-D4 as Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Acalabrutinib, establishing accurate and precise lower limits of detection (LOD) and quantification (LOQ) is paramount for reliable pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of reported LOD and LOQ values for Acalabrutinib, with a focus on methods utilizing its deuterated internal standard, Acalabrutinib-D4. Detailed experimental protocols and visual workflows are presented to aid in the replication and adaptation of these methods.

Comparative Analysis of Acalabrutinib Quantification Limits

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response. The following table summarizes the performance of various analytical methods in determining the limits of detection and quantification for Acalabrutinib.

Analytical MethodInternal StandardMatrixLower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)
LC-MS/MSThis compoundHuman Plasma5.000[1][2]Not Reported
LC-MS/MSDeuterated AcalabrutinibHuman Plasma1[3]Not Reported
UPLC-MS/MSPonatinibHuman Liver Microsomes0.97[4]0.32[4]
UPLC-MS/MSBosutinibBeagle Dog Plasma0.5[5]Not Reported
RP-HPLCNot ApplicablePharmaceutical Dosage Form1236[6]408[6]
RP-HPLCNot ApplicableBulk and Capsule Dosage Form80[7]30[7]

As evidenced in the table, methods employing mass spectrometry demonstrate significantly lower limits of quantification compared to RP-HPLC methods. The use of a deuterated internal standard like this compound allows for robust and sensitive quantification in complex biological matrices such as human plasma.

Experimental Protocols

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines and is a standard approach for establishing LOD and LOQ for analytical methods.[6]

Objective: To determine the lowest concentration of Acalabrutinib that can be reliably detected (LOD) and the lowest concentration that can be quantitatively measured with acceptable precision and accuracy (LOQ).

Methodology:

  • Based on the Standard Deviation of the Response and the Slope:

    • Preparation of Calibration Curve: A series of calibration standards of Acalabrutinib are prepared by spiking known concentrations of the analyte into the blank matrix (e.g., human plasma).

    • Analysis: The calibration standards are analyzed using the validated LC-MS/MS method with this compound as the internal standard.

    • Linear Regression: A calibration curve is constructed by plotting the peak area ratio (Acalabrutinib/Acalabrutinib-D4) against the nominal concentration of Acalabrutinib. The regression equation (y = mx + c) and the correlation coefficient (r²) are determined.

    • Calculation of LOD: The LOD is calculated using the following formula: LOD = 3.3 * (σ / S) where:

      • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

      • S = the slope of the calibration curve.

    • Calculation of LOQ: The LOQ is calculated using the following formula: LOQ = 10 * (σ / S) where:

      • σ = the standard deviation of the response.

      • S = the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio (for instrumental methods that exhibit baseline noise):

    • Preparation of Low-Concentration Samples: A series of samples with known low concentrations of Acalabrutinib are prepared and analyzed.

    • Determination of Signal-to-Noise Ratio (S/N): The S/N ratio is determined by comparing the signal from samples with a known low concentration of the analyte with those of blank samples.

    • LOD Determination: The concentration at which a signal-to-noise ratio of approximately 3:1 is achieved is typically accepted as the LOD.

    • LOQ Determination: The concentration at which a signal-to-noise ratio of approximately 10:1 is achieved is typically accepted as the LOQ, with the additional requirement of demonstrating acceptable precision and accuracy at this concentration.

Bioanalytical Method for Acalabrutinib Quantification using LC-MS/MS with this compound

The following is a representative protocol for the quantification of Acalabrutinib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
  • Vortex for 30 seconds.
  • Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether).
  • Vortex for 10 minutes.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:
  • Column: A suitable C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[1]
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Injection Volume: 10 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Acalabrutinib: Q1 Precursor Ion -> Q3 Product Ion
  • This compound: Q1 Precursor Ion -> Q3 Product Ion

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Acalabrutinib, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation cluster_validation Validation Blank_Matrix Prepare Blank Matrix Spiked with Acalabrutinib Standards IS_Addition Add this compound Internal Standard Blank_Matrix->IS_Addition Injection Inject Samples into LC-MS/MS IS_Addition->Injection Data_Acquisition Acquire Data in MRM Mode Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Regression Perform Linear Regression y = mx + c Calibration_Curve->Regression SD_Slope Determine Standard Deviation of Response (σ) and Slope of the Curve (S) Regression->SD_Slope LOD_Calc Calculate LOD = 3.3 * (σ / S) SD_Slope->LOD_Calc LOQ_Calc Calculate LOQ = 10 * (σ / S) SD_Slope->LOQ_Calc LOQ_Validation Confirm LOQ with Acceptable Precision and Accuracy LOQ_Calc->LOQ_Validation

Caption: Workflow for Establishing LOD and LOQ.

Acalabrutinib_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Cell_Response B-Cell Proliferation, Survival, Adhesion Downstream->Cell_Response

References

A Comparative Guide to Utilizing Deuterated Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives in regulated bioanalysis. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their quantitative bioanalytical methods, ensuring compliance with major regulatory guidelines. The information presented is supported by a summary of experimental data and detailed methodologies.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs). Its primary role is to compensate for variability throughout the analytical process, from sample preparation to instrumental analysis. The ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] This guideline emphasizes the importance of a well-characterized and justified internal standard.[1][4]

Types of Internal Standards

The most common types of internal standards used in bioanalysis are:

  • Stable Isotope Labeled (SIL) Internal Standards: These are considered the "gold standard." They are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, or ²H).

    • Deuterated Internal Standards: A subset of SIL standards where one or more hydrogen atoms are replaced with deuterium (²H or D). Due to the abundance of hydrogen in most drug molecules and the relative ease of synthesis, deuterated standards are a popular choice.

Comparison of Deuterated vs. Structural Analog Internal Standards

The choice between a deuterated internal standard and a structural analog has significant implications for method performance and robustness. The following table summarizes a comparison based on key performance parameters.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardRationale & Considerations
Co-elution with Analyte Typically co-elutes or has a very similar retention time.Retention time may differ significantly from the analyte.Co-elution is critical for compensating for matrix effects, as both the analyte and IS experience the same ionization suppression or enhancement.
Extraction Recovery Nearly identical to the analyte due to the same physicochemical properties.May have different extraction recovery due to structural differences.A deuterated IS will more accurately track the analyte through sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Ionization Efficiency Almost identical to the analyte in the mass spectrometer source.Can have significantly different ionization efficiency.This is a major source of variability that a deuterated IS can effectively normalize.
Matrix Effect Compensation Excellent, as it experiences the same matrix-induced ion suppression or enhancement as the analyte.Less effective, as its response may be impacted differently by the matrix than the analyte.The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations.
Potential for Cross-Interference Minimal, but the presence of unlabeled analyte as an impurity in the deuterated standard must be checked.[2][5]Low, as the mass-to-charge ratio is typically different enough to be easily resolved.The ICH M10 guideline recommends that the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[6]
Availability and Cost Can be expensive and may require custom synthesis, especially for novel compounds.Generally more readily available and less expensive.The investment in a SIL-IS can often be offset by reduced method development time and fewer failed analytical runs.
Potential Issues Isotopic exchange (loss of deuterium) can occur if the label is in an unstable position. Chromatographic shifts (isotope effect) can sometimes be observed with a high degree of deuteration.[7][8]May be a metabolite of the drug or have its own metabolites that interfere with the analysis.Careful selection of the labeling position in deuterated standards is crucial. For structural analogs, potential metabolic conversion must be investigated.

Quantitative Performance Data

The following table summarizes experimental data from a study comparing the performance of a deuterated internal standard to a structural analog for the quantification of an analyte in plasma.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Deuterated IS 100.37.6p = 0.5 (not significantly different from 100%)
Structural Analog IS 96.88.6p < 0.0005 (significantly different from 100%)

Data adapted from a comparative study. The results demonstrate that the use of a deuterated internal standard led to a significant improvement in both the accuracy (mean bias closer to 100%) and precision (lower standard deviation) of the bioanalytical method.

Experimental Protocols

This section provides a detailed methodology for a comprehensive comparison of a deuterated internal standard and a structural analog internal standard during bioanalytical method validation.

Objective

To evaluate and compare the performance of a deuterated internal standard and a structural analog internal standard for the quantification of a specific analyte in a biological matrix (e.g., human plasma) using LC-MS/MS.

Materials
  • Analyte reference standard

  • Deuterated internal standard

  • Structural analog internal standard

  • Control biological matrix (e.g., drug-free human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_start Start: Aliquot Blank Matrix add_analyte Spike with Analyte (Calibration Standards & QCs) prep_start->add_analyte add_is Add Internal Standard (Deuterated or Analog) add_analyte->add_is extract Perform Extraction (e.g., LLE or SPE) add_is->extract evaporate Evaporate and Reconstitute extract->evaporate prep_end Ready for Injection evaporate->prep_end inject Inject Sample prep_end->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analysis_end Data Acquisition detect->analysis_end integrate Peak Integration analysis_end->integrate calculate Calculate Analyte/IS Peak Area Ratios integrate->calculate regress Generate Calibration Curve calculate->regress quantify Quantify QC Samples regress->quantify evaluate Evaluate Accuracy, Precision, Matrix Effect quantify->evaluate data_end Final Results evaluate->data_end G start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL IS (Deuterated, 13C, or 15N) is_sil_available->use_sil Yes is_analog_available Is a suitable Structural Analog IS available? is_sil_available->is_analog_available No validate Perform full method validation according to ICH M10 guidelines use_sil->validate use_analog Use Structural Analog IS is_analog_available->use_analog Yes redevelop Re-evaluate analytical method or synthesize a suitable IS is_analog_available->redevelop No use_analog->validate redevelop->is_analog_available end End: Validated Bioanalytical Method validate->end

References

Safety Operating Guide

Safe Disposal of Acalabrutinib-D4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Acalabrutinib-D4, a deuterated form of the potent Bruton's tyrosine kinase (BTK) inhibitor, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a laboratory chemical and active pharmaceutical ingredient, its disposal is governed by stringent regulations for hazardous and pharmaceutical waste. This guide provides essential, step-by-step procedures for researchers and drug development professionals to handle and dispose of this compound safely.

Hazard Identification and Classification

According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that dictate its handling and disposal requirements. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

These classifications underscore the necessity of preventing release into the environment and avoiding ingestion.

Personnel Safety and Handling Protocol

Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment:

  • Eye Protection: Wear safety goggles with side-shields.[1][2]

  • Hand Protection: Use protective, chemical-resistant gloves.[1][2]

  • Body Protection: Wear impervious clothing or a lab coat.[1][2]

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1][2]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1][3]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous pharmaceutical waste. Adherence to regulations from agencies like the Environmental Protection Agency (EPA) is mandatory.[4][5]

Step 1: Waste Segregation

  • Identify all materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, bench paper).

  • Segregate this waste from non-hazardous trash. All waste solvents containing the compound should be kept separate and clearly marked.

Step 2: Containerization and Labeling

  • Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container.

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).

Step 3: Secure Storage

  • Store the sealed waste container in a cool, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][3]

  • The storage area should be designated for hazardous chemical waste and have restricted access.

Step 4: Final Disposal

  • Do not dispose of this compound in the regular trash or pour it down the drain.[5][6] The compound's high aquatic toxicity makes sink disposal particularly dangerous.

  • Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[1]

  • These specialized contractors will ensure the material is transported and disposed of in compliance with all federal, state, and local regulations, typically via incineration at a permitted facility.[5][7]

Accidental Spill and Release Protocol

In the event of a spill, follow these emergency procedures immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]

  • Wear Full PPE: Don all required personal protective equipment before attempting to clean the spill.[1]

  • Contain the Spill: Prevent further leakage or spreading. Keep the product away from drains and water courses.[1][2]

  • Clean-Up:

    • For powdered spills, carefully sweep or vacuum the material, avoiding dust formation.

    • For solutions, absorb with an inert, liquid-binding material like diatomite or universal binders.[1][2]

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1][2]

  • Dispose of Clean-Up Materials: Collect all contaminated cleaning materials in a sealed hazardous waste container and dispose of it according to the procedures outlined above.[1]

G cluster_prep Preparation & Identification cluster_procedure Disposal Workflow cluster_prohibited Prohibited Actions A Identify this compound Waste (Unused product, contaminated labware) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Place in a sealed, labeled Hazardous Waste container C->D G DO NOT dispose in sink or drain C->G H DO NOT dispose in regular trash C->H E Store container in a secure, designated area D->E F Arrange pickup by a licensed hazardous waste disposal company E->F

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.